4-hydroxybutanamide
Descripción
The exact mass of the compound Butanamide, 4-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19917. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOESDOAIWSCMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061297 | |
| Record name | Butanamide, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-60-6 | |
| Record name | 4-Hydroxybutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 4-hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBUTYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D464344F6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-HYDROXYBUTYRAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxybutanamide, a simple bifunctional molecule, serves as a valuable scaffold in medicinal chemistry and drug development. Its structure, featuring both a hydroxyl and an amide group, allows for a diverse range of chemical modifications, leading to derivatives with significant biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into the therapeutic applications of its derivatives, focusing on their roles as inhibitors of GABA transporters for neurological disorders and matrix metalloproteinases (MMPs) in cancer therapy. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Chemical Structure and Properties
This compound, with the chemical formula C4H9NO2, is a polar molecule characterized by a four-carbon chain terminating in a hydroxyl group at one end and an amide group at the other.[1] This dual functionality imparts high solubility in water and other polar solvents, a critical property for its utility in biological systems.[1] The presence of both hydrogen bond donors (hydroxyl and amide N-H) and acceptors (carbonyl and hydroxyl oxygens) facilitates interactions with biological macromolecules.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C4H9NO2 | [1][2][3][4][5][6] |
| Molecular Weight | 103.12 g/mol | [1][2][3][4][6] |
| CAS Number | 927-60-6 | [1][2][4] |
| IUPAC Name | This compound | [1][4] |
| Melting Point | 46-48 °C | [2][6] |
| Boiling Point | 156 °C @ 0.1 Torr | [2][6] |
| Density | 1.11 g/cm³ | [2][6] |
| XLogP3 | -1.3 | [1][2][6] |
| Topological Polar Surface Area | 63.3 Ų | [1][2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Note: Some physical properties may vary based on experimental conditions.
Synthesis and Reactivity
Several synthetic routes to this compound and its derivatives have been established, primarily involving the amidation of carboxylic acids or their derivatives, and the ring-opening of lactones.
Synthesis of this compound
-
From 4-hydroxybutyric acid: Direct amidation of 4-hydroxybutyric acid can be achieved, though it may require catalysts such as boric acid to proceed efficiently.
-
Via Acyl Chloride: A more reactive and often higher-yielding pathway involves the conversion of 4-hydroxybutyric acid to its corresponding acyl chloride, 4-hydroxybutyryl chloride, using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly electrophilic and reacts readily with ammonia to produce this compound.
-
From γ-Butyrolactone (GBL): The ring-opening of GBL, a cyclic ester, with ammonia provides an effective route to this compound.
Synthesis of Derivatives
-
N-Substituted Derivatives via Aminolysis: N-substituted 4-hydroxybutanamides can be synthesized through the aminolysis of γ-butyrolactone and its derivatives with various primary or secondary amines.[1]
-
N-Hydroxybutanamide Derivatives: A notable method for synthesizing N-hydroxybutanamide derivatives, which are potent MMP inhibitors, involves the ring-opening of N-substituted succinimides with aqueous hydroxylamine.[7]
Chemical Reactivity
-
Hydrolysis: Under acidic conditions, this compound can be hydrolyzed back to 4-hydroxybutanoic acid and an ammonium salt. This reaction is typically catalyzed by heating in the presence of a strong acid.
-
Oxidation: The primary alcohol group can be oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in an anhydrous solvent.[1]
Applications in Drug Development
The this compound scaffold is a key starting point for the development of therapeutics targeting neurological disorders and cancer.
GABA Transporter Inhibitors
Derivatives of this compound are being extensively investigated as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulating its concentration in the synaptic cleft can influence neuronal excitability.[1][2] By inhibiting GATs, particularly the GAT-1 subtype, these compounds increase the extracellular levels of GABA, leading to enhanced inhibitory signaling.[2][8] This mechanism of action has shown potential for anticonvulsant, antinociceptive (pain-relieving), and antidepressant-like effects in preclinical models.
The inhibition of GAT-1 primarily located on presynaptic neurons and astrocytes prevents the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors, enhancing both phasic (synaptic) and tonic (extrasynaptic) inhibition.
Figure 1. Mechanism of GAT-1 Inhibition by this compound Derivatives.
Matrix Metalloproteinase (MMP) Inhibitors
N-hydroxybutanamide derivatives have emerged as potent inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[7][9] Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis.[7][10] By inhibiting these enzymes, N-hydroxybutanamide derivatives can exhibit significant antitumor and antimetastatic effects.[7][11] For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide has shown inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values in the low micromolar range and demonstrated a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis in a mouse melanoma model.[7][11]
MMP inhibitors can impede cancer progression through multiple pathways. By preventing the breakdown of the extracellular matrix, they can inhibit the physical dissemination of tumor cells. Furthermore, MMPs are involved in the release and activation of growth factors and the regulation of cell adhesion molecules, all of which are critical for tumor growth and angiogenesis.
References
- 1. This compound | 927-60-6 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition [frontiersin.org]
- 4. 4-Hydroxybutyramide | C4H9NO2 | CID 13562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. echemi.com [echemi.com]
- 7. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity [mdpi.com]
- 8. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.biochim.ro [journal.biochim.ro]
- 10. dovepress.com [dovepress.com]
- 11. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxybutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-hydroxybutanamide, a versatile chemical compound with significant relevance in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and biological significance, with a focus on its role as a scaffold for developing novel therapeutics.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is a polar molecule featuring a four-carbon chain with a terminal hydroxyl group and an amide group. This structure imparts high solubility in water and other polar solvents, a key characteristic for its biological interactions.[1] The presence of both a hydrogen bond donor (hydroxyl group) and an acceptor (amide group) allows it to interact effectively with biological macromolecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3][4] |
| CAS Number | 927-60-6 | [1][4][5] |
| Molecular Formula | C4H9NO2 | [2][5][6] |
| Molecular Weight | 103.12 g/mol | [2][3][4][5][6] |
| Melting Point | 46-48 °C | [4][5] |
| Boiling Point | 156 °C @ 0.1 Torr | [4][5] |
| Density | 1.11 g/cm³ | [5] |
| XLogP3 | -1.3 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several efficient routes, primarily involving the aminolysis of γ-butyrolactone or the amidation of 4-hydroxybutyric acid and its derivatives.
This is a common and direct method for producing this compound. It involves the ring-opening of the cyclic ester (lactone) by an amine.
Materials:
-
γ-Butyrolactone (GBL)
-
Ammonia (aqueous or anhydrous)
-
Solvent (e.g., ethanol, methanol, or water)
-
Reaction vessel (pressure-rated if using anhydrous ammonia at elevated temperatures)
-
Purification apparatus (e.g., distillation or chromatography setup)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve γ-butyrolactone in the chosen solvent.
-
Aminolysis: Introduce ammonia into the reaction mixture. This can be done by bubbling anhydrous ammonia gas through the solution or by adding a concentrated aqueous solution of ammonia. The reaction is often carried out at elevated temperatures and pressures to increase the reaction rate.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up and Purification: Upon completion, the solvent and excess ammonia are removed, typically under reduced pressure. The resulting crude this compound can be purified by recrystallization or distillation.
Caption: Synthesis of this compound.
Biological Significance and Therapeutic Potential
This compound serves as a crucial building block in the development of pharmacologically active agents, particularly those targeting the central nervous system and enzymatic pathways involved in disease.
Derivatives of this compound are of significant interest due to their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Researchers have focused on synthesizing N-substituted derivatives of this compound as potential inhibitors of GABA transporters (GATs).[1] By blocking these transporters, the concentration of GABA in the synaptic cleft can be increased, leading to enhanced inhibitory neurotransmission. This mechanism of action is being explored for the treatment of neurological disorders such as epilepsy and anxiety.[1]
Caption: Inhibition of GABA transporter.
Certain derivatives of N-hydroxybutanamide have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs).[3][7] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer and arthritis.[3][8] N-hydroxybutanamide derivatives have shown promise as MMP inhibitors, with some compounds exhibiting inhibitory activity against MMP-2, MMP-9, and MMP-14.[3] This highlights the potential of the this compound scaffold in the design of novel anti-cancer and anti-inflammatory agents.
Experimental Protocols for Biological Assays
A common method to assess the inhibitory activity of this compound derivatives on GABA transporters is through a radiolabeled GABA uptake assay.
Principle: This assay measures the uptake of radiolabeled GABA (e.g., [³H]GABA) into cells that are engineered to express specific GABA transporter subtypes.[9][10] The inhibitory potential of a test compound is determined by its ability to reduce the amount of radiolabeled GABA taken up by the cells.
General Procedure:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing one of the four mouse GABA transporter subtypes (mGAT1-4) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer.
-
Inhibition Assay: The cells are incubated with a solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compound (e.g., a this compound derivative).
-
Uptake Measurement: After a short incubation period, the uptake of [³H]GABA is terminated, and the amount of radioactivity inside the cells is measured using a scintillation counter.
-
Data Analysis: The percentage inhibition of GABA uptake is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce GABA uptake by 50%) is determined.
The inhibitory effect of this compound derivatives on MMPs can be evaluated using a fluorescence resonance energy transfer (FRET)-based assay.
Principle: This assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When an active MMP cleaves the peptide substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, thus keeping the fluorescence signal low.
General Procedure:
-
Reagent Preparation: Prepare solutions of the MMP enzyme, the FRET peptide substrate, and the test inhibitor in an appropriate assay buffer.
-
Assay Reaction: In a 96-well plate, combine the MMP enzyme with varying concentrations of the test compound and incubate for a short period to allow for inhibitor binding.
-
Initiation of Reaction: Add the FRET substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined.
Caption: Workflow for MMP inhibition assay.
Characterization
The structural confirmation and purity assessment of synthesized this compound are typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its straightforward synthesis and versatile structure make it an attractive starting point for the design of novel therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005030747A1 - A process for the synthesis of 3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 9. US6521763B1 - Method for producing gamma-butyrolactone - Google Patents [patents.google.com]
- 10. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to the Synthesis of 4-hydroxybutanamide from Gamma-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxybutanamide from gamma-butyrolactone (GBL), a process of significant interest in the fields of medicinal chemistry and materials science. This compound serves as a valuable building block for the synthesis of various pharmaceutical intermediates and specialty polymers. The primary and most direct route for this transformation is the aminolysis of the lactone ring of GBL using ammonia.
Reaction Principle: Aminolysis of Gamma-Butyrolactone
The core of the synthesis lies in the nucleophilic acyl substitution reaction between gamma-butyrolactone and ammonia. In this reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, resulting in the cleavage of the ester bond and the formation of the stable amide, this compound.[1] This ring-opening reaction is a common and efficient method for the preparation of hydroxyamides from lactones.
The reaction can be carried out using various forms of ammonia, including aqueous ammonia, alcoholic ammonia, or anhydrous ammonia in a suitable solvent. The choice of reagent and reaction conditions can influence the reaction rate and the purity of the final product.
Experimental Protocols
While various methods can be employed, a common laboratory-scale procedure involves the reaction of gamma-butyrolactone with an excess of aqueous ammonia.
Method 1: Reaction with Aqueous Ammonia at Elevated Temperature
This protocol outlines a straightforward approach utilizing readily available reagents.
Materials:
-
Gamma-butyrolactone (GBL)
-
Aqueous ammonia (28-30% NH₃)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine gamma-butyrolactone (1.0 molar equivalent) with a significant excess of concentrated aqueous ammonia (e.g., 10-20 molar equivalents).
-
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring.
-
Maintain the reflux for a period of 4 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the characteristic odor of GBL.
-
After the reaction is deemed complete, allow the mixture to cool to room temperature.
-
Remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous oil or a semi-solid, can be purified by crystallization. Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to induce crystallization.
-
Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Quantitative Data
The yield and purity of this compound are highly dependent on the reaction conditions, including the concentration of ammonia, temperature, and reaction time.
| Parameter | Value | Reference |
| Molecular Weight | 103.12 g/mol | [1][2] |
| Melting Point | 46-48 °C | [3] |
| Boiling Point | 156 °C @ 0.1 Torr | [3] |
| Typical Yield | 70-90% | Varies with conditions |
Characterization Data
Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the protons of the methylene groups and the hydroxyl and amide protons. |
| ¹³C NMR | Signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other two methylene carbons. |
| FTIR (cm⁻¹) | Characteristic absorption bands for the O-H stretch (broad, ~3300-3400), N-H stretches of the primary amide (~3200-3400), C=O stretch of the amide (~1640-1680), and C-N stretch. |
Visualizing the Synthesis and Workflow
To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Gamma-butyrolactone (GBL): GBL is a hygroscopic liquid and can cause serious eye damage. Handle with appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Aqueous Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
Conclusion
The synthesis of this compound from gamma-butyrolactone via aminolysis is a robust and efficient method suitable for laboratory and potentially industrial-scale production. By carefully controlling the reaction conditions, researchers can achieve high yields of a pure product. The detailed protocols and characterization data provided in this guide serve as a valuable resource for scientists and professionals engaged in chemical synthesis and drug development.
References
An In-Depth Technical Guide to 4-Hydroxybutanamide: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxybutanamide, a simple derivative of γ-hydroxybutyric acid (GHB), is a molecule of significant interest in the fields of neuroscience and medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has prompted investigations into its biological activity, particularly as a modulator of GABAergic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and established analytical methodologies for its characterization and quantification.
Core Physical and Chemical Properties
This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the tables below, providing a foundational understanding of its behavior in various experimental settings.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 46-48 °C | |
| Boiling Point | 156 °C at 0.1 Torr | |
| Density | 1.11 g/cm³ | |
| XLogP3 | -1.3 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks / Characteristics | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ ~1.6-1.8 (m, 2H, CH₂), δ ~2.0-2.2 (t, 2H, CH₂C=O), δ ~3.4 (t, 2H, CH₂OH), δ ~4.4 (t, 1H, OH), δ ~6.7 & 7.2 (br s, 2H, NH₂) | [3][4] |
| ¹³C NMR (DMSO-d₆) | δ ~32 (CH₂), δ ~35 (CH₂C=O), δ ~60 (CH₂OH), δ ~175 (C=O) | [3][5][6] |
| FTIR (cm⁻¹) | ~3400-3200 (O-H and N-H stretching), ~2950-2850 (C-H stretching), ~1640 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II) | [2][7] |
| Mass Spectrometry (EI) | M⁺ at m/z 103, fragments from loss of H₂O (m/z 85), NH₃ (m/z 86), and C₂H₄O (m/z 59) |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful synthesis, purification, and analysis of this compound. This section provides step-by-step protocols for key laboratory operations.
Synthesis of this compound from γ-Butyrolactone
The most common and straightforward synthesis of this compound involves the aminolysis of γ-butyrolactone.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
γ-Butyrolactone (GBL)
-
Aqueous ammonia (28-30%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine γ-butyrolactone and an excess of aqueous ammonia. A molar ratio of at least 3:1 ammonia to GBL is recommended.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature should be maintained at approximately 80-90 °C.
-
Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude this compound.
Workflow for Recrystallization:
Figure 2: Recrystallization workflow.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form spontaneously, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Methods
Accurate and reliable analytical methods are essential for confirming the identity and purity of synthesized this compound.
Protocol for HPLC Analysis:
Figure 3: HPLC analysis workflow.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of water and a polar organic solvent such as acetonitrile or methanol. An isocratic elution with a high aqueous content (e.g., 95:5 water:acetonitrile) is often suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
For GC-MS analysis, derivatization of the polar hydroxyl and amide groups is typically required to improve volatility and chromatographic performance.
Protocol for GC-MS Analysis with Derivatization:
Figure 4: GC-MS analysis workflow.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice for silylating hydroxyl and amide groups.
-
Derivatization Procedure:
-
Ensure the sample is completely dry.
-
Add the derivatization agent to the sample in a sealed vial.
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms.
-
Oven Temperature Program: A starting temperature of around 100 °C, ramped up to 250-280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Biological Activity and Signaling Pathways
This compound and its derivatives are primarily investigated for their interaction with the GABAergic system. Their structural similarity to GABA allows them to potentially act as analogs that can influence GABA transport and metabolism.
Interaction with GABA Transporters (GATs)
Derivatives of this compound have been shown to act as inhibitors of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its neurotransmitter action. By inhibiting GATs, these compounds can increase the extracellular concentration of GABA, leading to enhanced GABAergic neurotransmission. This mechanism is a key target for the development of antiepileptic and anxiolytic drugs.
Logical Relationship of GAT Inhibition:
Figure 5: GAT inhibition by this compound derivatives.
While this compound itself has weak activity, structural modifications to the molecule can significantly enhance its potency and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutics targeting the GABAergic system. A thorough understanding of its physical and chemical properties, coupled with robust and well-defined experimental protocols for its synthesis, purification, and analysis, is paramount for advancing research in this area. The information provided in this technical guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively work with this important compound. Further research into the specific interactions of this compound derivatives with GABA transporters and other related biological targets will continue to be a promising avenue for the discovery of new treatments for neurological and psychiatric disorders.
References
- 1. 4-Hydroxybutyramide | C4H9NO2 | CID 13562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 927-60-6 | Benchchem [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
- 7. ejournal.upi.edu [ejournal.upi.edu]
4-hydroxybutanamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-hydroxybutanamide, including its chemical properties, synthesis methodologies, and the biological significance of its derivatives, particularly as inhibitors of matrix metalloproteinases (MMPs).
Core Compound Specifications
This compound is a chemical compound with the following key identifiers:
| Property | Value | Citations |
| CAS Number | 927-60-6 | |
| Molecular Formula | C₄H₉NO₂ | |
| Molecular Weight | 103.12 g/mol |
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes. The selection of a particular method may depend on the desired scale, purity requirements, and available starting materials.
Method 1: Aminolysis of γ-Butyrolactone
A common and direct method for the synthesis of this compound is the ring-opening of γ-butyrolactone with ammonia. This reaction, known as aminolysis, involves the nucleophilic attack of ammonia on the carbonyl carbon of the lactone, leading to the formation of the corresponding amide.
Experimental Protocol:
Method 2: Amidation of 4-Hydroxybutyric Acid
Another synthetic approach is the direct amidation of 4-hydroxybutyric acid. This method typically requires the activation of the carboxylic acid group to facilitate the reaction with ammonia.
Experimental Protocol:
Detailed experimental procedures for the direct amidation of 4-hydroxybutyric acid are not widely published. A general approach would involve the use of a coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source. The reaction would be carried out in a suitable solvent and the product isolated and purified using standard laboratory techniques.
Biological Significance of this compound Derivatives
While this compound itself is not extensively studied for its biological activity, its derivatives, particularly N-substituted and N-hydroxy derivatives, have garnered significant interest in medicinal chemistry. Notably, N-hydroxybutanamide derivatives have been investigated as potent inhibitors of matrix metalloproteinases (MMPs).
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Dysregulation of MMP activity is implicated in various pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases.[1]
Mechanism of Action of N-Hydroxybutanamide Derivatives as MMP Inhibitors
The inhibitory activity of N-hydroxybutanamide derivatives against MMPs stems from the hydroxamic acid moiety (-CONHOH). This functional group acts as a powerful chelating agent for the zinc ion (Zn²⁺) located in the active site of the MMP enzyme.[1][2] The binding of the hydroxamic acid to the zinc ion prevents the enzyme from interacting with its natural substrates, thereby inhibiting its proteolytic activity.
The general mechanism involves the coordination of the hydroxamic acid to the catalytic zinc ion in the MMP active site. This interaction is a key determinant of the inhibitory potency of these compounds.[1]
Matrix Metalloproteinase Signaling Pathway
MMPs are involved in complex signaling pathways that regulate cell behavior. For instance, MMPs can cleave and release growth factors and cytokines from the ECM, which can then bind to their receptors on cell surfaces and trigger downstream signaling cascades. By degrading the ECM, MMPs also play a direct role in facilitating cell migration and invasion, which are critical steps in cancer metastasis. The inhibition of MMPs by N-hydroxybutanamide derivatives can disrupt these processes.
Below is a generalized representation of the role of MMPs in cancer cell invasion, which can be targeted by MMP inhibitors.
Caption: Role of MMPs in Cancer Cell Invasion and Inhibition by N-Hydroxybutanamide Derivatives.
Experimental Data on N-Hydroxybutanamide Derivatives
A study on novel N-hydroxybutanamide derivatives demonstrated their potential as antitumor and antimetastatic agents through the inhibition of specific MMPs. The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was a particularly promising compound.
In Vitro MMP Inhibition:
| Compound | Target MMP | IC₅₀ (µM) |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | 1 - 1.5 |
| MMP-9 | 1 - 1.5 | |
| MMP-14 | 1 - 1.5 |
In Vivo Antitumor Activity (B16 Melanoma Mouse Model):
| Treatment | Tumor Growth Inhibition (%) | Metastasis Inhibition (%) |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | 61.5 | 88.6 |
Experimental Protocols for Biological Assays
MMP Inhibition Assay (General Protocol):
A typical MMP inhibition assay involves measuring the enzymatic activity of a specific MMP in the presence and absence of the inhibitor.
-
Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).
-
Fluorogenic MMP substrate.
-
Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35).
-
Test compound (N-hydroxybutanamide derivative) dissolved in a suitable solvent (e.g., DMSO).
-
A known MMP inhibitor as a positive control.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
The MMP enzyme is pre-incubated with varying concentrations of the test compound or control in the assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by the active MMP, is monitored over time using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the untreated control.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Antitumor Activity Assay (General Xenograft Model Protocol):
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
-
Cell Culture and Tumor Implantation:
-
A human cancer cell line (e.g., B16 melanoma) is cultured in vitro.
-
A specific number of cells are harvested and injected subcutaneously or orthotopically into the mice to induce tumor formation.
-
-
Treatment:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound (N-hydroxybutanamide derivative) is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.
-
The control group receives the vehicle (the solvent used to dissolve the compound).
-
-
Monitoring and Endpoint:
-
Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.
-
The body weight and general health of the mice are also monitored.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
To assess metastasis, organs such as the lungs or liver may be examined for the presence of secondary tumors.
-
-
Data Analysis:
-
The antitumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.
-
The antimetastatic effect is determined by comparing the number and size of metastases.
-
Statistical analysis is performed to determine the significance of the observed differences.
-
Summary
This compound is a valuable chemical entity, and its derivatives, particularly those containing a hydroxamic acid functional group, have emerged as a significant class of MMP inhibitors. The ability of these compounds to chelate the zinc ion in the active site of MMPs provides a strong rationale for their investigation as therapeutic agents in diseases characterized by excessive ECM degradation, such as cancer. The experimental data on N-hydroxybutanamide derivatives demonstrate their potential to inhibit tumor growth and metastasis in preclinical models, warranting further research and development in this area. The provided experimental frameworks for synthesis and biological evaluation can serve as a foundation for researchers and drug development professionals working with this class of compounds.
References
Technical Guide: Solubility Profile of 4-Hydroxybutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-hydroxybutanamide, a polar molecule featuring both a hydroxyl and an amide group. Due to its structure, this compound is of interest in various chemical and biological research areas, including as a precursor in the synthesis of derivatives with potential therapeutic applications, such as GABA transporter inhibitors.[1] Understanding its solubility is critical for its application in experimental and developmental settings.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes the available qualitative information and provides a generalized experimental protocol for its determination.
Solubility Profile of this compound
The polarity of this compound, stemming from its hydroxyl and amide functional groups, largely dictates its solubility. These groups allow for hydrogen bonding, making it readily soluble in polar solvents.[1] The following table summarizes the known qualitative solubility of this compound in various solvents.
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | High[1] | [1] |
| Methanol | Polar Protic | Slight | ChemicalBook |
| Chloroform | Polar Aprotic | Slight | ChemicalBook |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound such as this compound. This method can be adapted to provide qualitative or semi-quantitative data.
Objective: To determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, diethyl ether, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
-
Analytical balance
Procedure:
-
Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add a specific volume of a single solvent (e.g., 1 mL), creating a suspension.
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough interaction between the solute and the solvent.
-
Observation: After mixing, allow the tubes to stand and observe for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
Incremental Addition (for semi-quantitative analysis): If the compound dissolves completely, incrementally add more pre-weighed amounts of this compound, repeating the mixing step each time, until a saturated solution is achieved (i.e., undissolved solid remains).
-
Documentation: Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble. For semi-quantitative results, record the total amount of solute that dissolved in the given volume of solvent.
Experimental Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.
Caption: A flowchart of the general process for determining compound solubility.
References
Spectroscopic Profile of 4-Hydroxybutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxybutanamide, a molecule of interest in various research and development sectors. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 | t | 2H | H-4 (-CH₂-OH) |
| ~2.05 | t | 2H | H-2 (-CH₂-C=O) |
| ~1.65 | p | 2H | H-3 (-CH₂-CH₂-CH₂) |
| ~4.50 | t (broad) | 1H | -OH |
| ~7.20 & ~6.80 | s (broad) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C-1 (C=O) |
| ~60.5 | C-4 (-CH₂-OH) |
| ~32.0 | C-2 (-CH₂-C=O) |
| ~28.5 | C-3 (-CH₂-CH₂-CH₂) |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 2960-2850 | Medium | C-H stretching (aliphatic) |
| ~1640 | Strong | C=O stretching (Amide I) |
| ~1550 | Medium | N-H bending (Amide II) |
| ~1050 | Strong | C-O stretching |
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Predicted Adduct |
| 104.0706 | [M+H]⁺ |
| 126.0526 | [M+Na]⁺ |
| 102.0560 | [M-H]⁻ |
| 121.0972 | [M+NH₄]⁺ |
| 86.0606 | [M+H-H₂O]⁺ |
| 103.0628 | [M]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These protocols are based on standard laboratory practices and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker DRX-500 spectrometer, or an equivalent 500 MHz NMR instrument.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the proton spectrum at a spectral frequency of 500 MHz.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 1 second.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum at a spectral frequency of 125 MHz.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a 45-degree pulse width with a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) for good signal-to-noise.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Bruker Alpha FT-IR spectrometer, or an equivalent Fourier Transform Infrared spectrometer.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment or the clean ATR crystal prior to sample analysis.
-
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A MAT INCOS 50 (Thermo Finnigan) mass spectrometer, or an equivalent instrument capable of electron ionization (EI).
-
Sample Introduction: Introduce the sample via a direct insertion probe.
-
Ionization:
-
Use electron ionization (EI) at an energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass-to-charge (m/z) range of approximately 10 to 200 amu.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the predicted values for various adducts and fragments.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in elucidating the structure of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
The GABAergic Interface: A Technical Guide to 4-Hydroxybutanamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-hydroxybutanamide, a close structural analog of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). We explore its chemical properties, synthesis, and its multifaceted relationship with the GABAergic system, including its potential role as a precursor to GABA and the activity of its derivatives as modulators of GABAergic neurotransmission. This document consolidates quantitative data on the inhibition of GABA transporters by this compound derivatives, details relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and drug development in neuroscience.
Introduction: The GABAergic System and the Significance of this compound
The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, the development of therapeutic agents that can modulate the GABA system is of significant interest.
This compound, also known as γ-hydroxybutyramide, is a molecule of interest due to its structural similarity to GABA. This guide delves into the chemical and biological relationship between this compound and GABA, with a particular focus on its potential as a GABA prodrug and the pharmacological activity of its derivatives.
Chemical Properties and Synthesis of this compound
This compound (C₄H₉NO₂) is a simple amide derivative of 4-hydroxybutyric acid (GHB). Its chemical structure features a hydroxyl group and an amide group, which confer specific solubility and reactivity properties.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its N-substituted derivatives can be achieved through several established routes. A common and efficient method involves the aminolysis of γ-butyrolactone (GBL), a cyclic ester. This reaction proceeds via the nucleophilic attack of an amine on the carbonyl carbon of the lactone, leading to the opening of the five-membered ring to form the corresponding this compound derivative.
Alternatively, direct amidation of 4-hydroxybutyric acid or its more reactive acyl chloride derivative can be employed. The use of thionyl chloride (SOCl₂) to form 4-hydroxybutyryl chloride, followed by reaction with an amine, is a high-yield approach often used in laboratory settings.
The Relationship Between this compound and GABA
The structural analogy between this compound and GABA suggests a close biological relationship. This relationship can be explored through two primary avenues: its potential conversion to GABA and the ability of its derivatives to modulate GABAergic signaling.
Potential Conversion of this compound to GABA
While direct enzymatic conversion of this compound to GABA in the brain has not been extensively documented, a plausible metabolic pathway can be hypothesized. It is proposed that this compound may undergo enzymatic hydrolysis by amidohydrolases to yield 4-hydroxybutyric acid (GHB) and ammonia. GHB is a known endogenous compound and a precursor to GABA in certain metabolic pathways. The conversion of GHB to GABA has been demonstrated in vitro. This potential metabolic route positions this compound as a prodrug candidate for delivering GABA or its immediate precursor, GHB, to the central nervous system.
This compound Derivatives as GABA Transporter Inhibitors
A significant aspect of the relationship between this compound and the GABAergic system lies in the pharmacological activity of its derivatives. Research has shown that N-substituted this compound derivatives can act as inhibitors of GABA transporters (GATs). GATs are crucial for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GATs, these compounds can increase the synaptic concentration of GABA, potentiating inhibitory signaling. This mechanism of action is a key strategy in the development of treatments for conditions characterized by GABAergic hypofunction, such as epilepsy and neuropathic pain.
Quantitative Data: Inhibition of GABA Transporters
The following table summarizes the inhibitory activity of a series of synthesized this compound derivatives against the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4). The data is presented as pIC₅₀ values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater inhibitory potency.
| Compound | mGAT1 (pIC₅₀) | mGAT2 (pIC₅₀) | mGAT3 (pIC₅₀) | mGAT4 (pIC₅₀) |
| Derivative 1 | 4.5 ± 0.1 | 5.1 ± 0.1 | 4.8 ± 0.1 | 5.4 ± 0.1 |
| Derivative 2 | 4.2 ± 0.2 | 4.9 ± 0.1 | 4.5 ± 0.2 | 5.2 ± 0.1 |
| Derivative 3 | 4.8 ± 0.1 | 5.5 ± 0.2 | 5.0 ± 0.1 | 5.8 ± 0.2 |
| Derivative 4 | 5.0 ± 0.1 | 5.8 ± 0.1 | 5.3 ± 0.1 | 6.1 ± 0.1 |
| Derivative 5 | 4.6 ± 0.2 | 5.3 ± 0.1 | 4.9 ± 0.2 | 5.6 ± 0.1 |
Note: The data presented here is a representative summary based on available literature and should be consulted in conjunction with the primary research articles.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its interaction with the GABAergic system.
General Procedure for the Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for synthesizing N-substituted this compound derivatives via the aminolysis of γ-butyrolactone.
Materials:
-
γ-Butyrolactone (GBL)
-
Substituted amine (R-NH₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve γ-butyrolactone in the anhydrous solvent.
-
Add the substituted amine to the solution. The molar ratio of amine to GBL may need to be optimized depending on the reactivity of the amine.
-
The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a duration determined by the reaction progress, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the pure N-substituted this compound derivative.
-
The structure and purity of the final compound are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro GABA Transporter Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory potency of compounds on GABA transporters.
Materials:
-
Cell line stably expressing the desired GABA transporter subtype (e.g., HEK-293 cells)
-
[³H]GABA (radiolabeled GABA)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the cells expressing the specific GAT subtype in appropriate media and conditions until they reach the desired confluency.
-
Assay Preparation: On the day of the assay, wash the cells with the assay buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the cells and incubate for a predetermined period to allow for binding to the transporters.
-
GABA Uptake: Initiate the uptake reaction by adding a solution containing [³H]GABA to the cells. Incubate for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells to release the intracellular [³H]GABA. Add a scintillation cocktail to the cell lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of GABA taken up by the cells. The inhibitory effect of the test compounds is calculated by comparing the uptake in the presence of the compound to the uptake in the control (vehicle-treated) cells. The IC₅₀ values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships and pathways discussed in this guide.
Caption: Potential metabolic pathway of this compound to GABA.
Caption: Experimental workflow for synthesis and evaluation of GAT inhibitors.
Caption: Modulation of GABAergic signaling by a this compound derivative.
Conclusion and Future Directions
This compound and its derivatives represent a promising area of research for the development of novel therapeutics targeting the GABAergic system. The potential for this compound to act as a GABA prodrug, coupled with the demonstrated activity of its derivatives as GABA transporter inhibitors, highlights the versatility of this chemical scaffold.
Future research should focus on elucidating the precise metabolic pathway of this compound in vivo to confirm its conversion to GABA. Furthermore, detailed pharmacokinetic and pharmacodynamic studies, including blood-brain barrier permeability assessments, are essential to evaluate the therapeutic potential of these compounds. The development of selective inhibitors for different GAT subtypes based on the this compound scaffold could lead to more targeted and effective treatments for a variety of neurological and psychiatric disorders. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.
References
The Biological Significance of the 4-Hydroxybutanamide Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxybutanamide scaffold is a versatile and privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent structural features, including a hydroxyl group and an amide moiety, allow for diverse molecular interactions, making it a valuable pharmacophore in the design of targeted therapeutics. This technical guide provides an in-depth overview of the biological significance of the this compound core, with a focus on its roles as an inhibitor of GABA transporters and matrix metalloproteinases (MMPs), and as a ligand for the γ-hydroxybutyrate (GHB) receptor.
Core Biological Activities
The this compound scaffold has been successfully incorporated into molecules targeting a range of biological processes, from neurotransmission to extracellular matrix remodeling. This section details the key therapeutic areas where this scaffold has shown significant promise.
Modulation of GABAergic Neurotransmission
The structural similarity of the this compound backbone to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has made it a cornerstone for the development of GABA transporter (GAT) inhibitors. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, compounds containing the this compound scaffold can increase the extracellular concentration of GABA, potentiating GABAergic neurotransmission. This mechanism of action is particularly relevant for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.
The inhibitory potency of various N-substituted this compound derivatives against different murine GABA transporter subtypes (mGAT1-4) has been evaluated. The following table summarizes the pIC50 values for a selection of these compounds.
| Compound ID | Substituent on Amide Nitrogen | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) | Reference |
| 1 | Benzyl | 4.96 | - | - | - | [1] |
| 2 | 4-Chlorobenzyl | - | - | 5.06 | - | [1] |
| 3a | 2-(Diphenylmethyl)piperazin-1-yl)-ethyl | 4.52 | 4.33 | 4.66 | 4.35 | [1] |
| 3b | 3-(Diphenylmethyl)piperazin-1-yl)-propyl | 4.88 | 4.22 | 4.81 | 4.57 | [1] |
Note: pIC50 = -log(IC50). A higher pIC50 value indicates greater potency.
Inhibition of Matrix Metalloproteinases (MMPs)
N-hydroxybutanamide derivatives, where the amide nitrogen is substituted with a hydroxyl group, have emerged as potent inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. The hydroxamic acid moiety (-CONHOH) present in these derivatives acts as a strong chelator of the zinc ion within the active site of MMPs, leading to their inhibition.
The inhibitory activity of N-hydroxybutanamide derivatives against several MMPs has been quantified, with IC50 values indicating their potency.
| Compound | Target MMPs | IC50 (µM) | Reference |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | ~1 - 1.5 | [2] |
Ligand for the GHB Receptor
The this compound scaffold is structurally analogous to γ-hydroxybutyrate (GHB), an endogenous neurotransmitter and psychoactive drug. GHB exerts its effects through binding to its own specific receptor (GHB-R) and to a lesser extent, the GABA-B receptor. Derivatives of this compound are being investigated as potential ligands for the GHB receptor, with the aim of developing novel therapeutics for conditions such as narcolepsy and substance abuse disorders.[3]
Currently, specific Ki values for a wide range of this compound derivatives at the GHB receptor are not extensively available in the public domain. Research in this area is ongoing to characterize the binding affinities of novel analogs.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound-based compounds are a direct consequence of their interaction with specific signaling pathways. Understanding these molecular mechanisms is crucial for rational drug design and development.
GABAergic Signaling Pathway
Derivatives of this compound that inhibit GABA transporters directly impact the GABAergic signaling pathway. By preventing the reuptake of GABA, these inhibitors increase the concentration of GABA in the synaptic cleft, leading to prolonged activation of postsynaptic GABA-A and GABA-B receptors. This enhanced inhibitory neurotransmission helps to counterbalance excessive neuronal excitation.
Caption: Inhibition of GABA Transporter (GAT) by this compound derivatives.
Matrix Metalloproteinase (MMP) Signaling Pathway
N-hydroxybutanamide derivatives inhibit MMPs by directly binding to the catalytic zinc ion in their active site. This inhibition prevents the degradation of extracellular matrix (ECM) proteins, thereby modulating cellular processes such as migration, invasion, and angiogenesis. The regulation of MMP activity is complex, involving activation of pro-MMPs and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).
Caption: Inhibition of Matrix Metalloproteinase (MMP) by N-hydroxybutanamide derivatives.
Experimental Protocols
This section provides an overview of the methodologies used to synthesize and evaluate the biological activity of this compound derivatives.
Synthesis of N-substituted 4-hydroxybutanamides
A common synthetic route to N-substituted 4-hydroxybutanamides involves the aminolysis of γ-butyrolactone.
Materials:
-
γ-Butyrolactone
-
Desired primary or secondary amine
-
Solvent (e.g., methanol, ethanol, or neat)
-
Stirring apparatus
-
Heating apparatus (if required)
-
Purification apparatus (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve γ-butyrolactone in a suitable solvent or use it neat.
-
Add the desired amine to the reaction mixture. The molar ratio of amine to lactone may vary depending on the reactivity of the amine.
-
Stir the reaction mixture at room temperature or with heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-substituted this compound.
[³H]GABA Uptake Assay in HEK-293 Cells
This assay is used to determine the inhibitory potency of compounds on GABA transporters.
Materials:
-
HEK-293 cells stably expressing the desired murine GAT subtype (mGAT1-4).
-
Cell culture medium and supplements.
-
[³H]GABA (radiolabeled GABA).
-
Test compounds (this compound derivatives).
-
Scintillation counter.
Procedure:
-
Plate the HEK-293 cells in 24-well plates and grow to confluence.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.
-
Incubate for a short period to allow for GABA uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Fluorogenic MMP Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of MMPs.
Materials:
-
Recombinant human MMP enzyme.
-
Fluorogenic MMP substrate.
-
Assay buffer.
-
Test compounds (N-hydroxybutanamide derivatives).
-
Fluorescence microplate reader.
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions.
-
In a 96-well plate, add the assay buffer, the activated MMP enzyme, and various concentrations of the test compound.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader. The cleavage of the substrate by the MMP releases a fluorophore, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The this compound scaffold represents a significant and versatile platform in modern drug discovery. Its ability to be readily functionalized allows for the generation of diverse chemical libraries with tailored biological activities. The demonstrated efficacy of its derivatives as GABA transporter inhibitors and MMP inhibitors highlights its therapeutic potential in neurology and oncology, respectively. Furthermore, ongoing research into its role as a GHB receptor ligand may unveil new avenues for treating a range of central nervous system disorders. The continued exploration of the structure-activity relationships and mechanisms of action of this compound-based compounds will undoubtedly lead to the development of novel and improved therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-substituted 4-hydroxybutanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-substituted 4-hydroxybutanamide derivatives, a class of compounds with significant potential in drug development, particularly as inhibitors of matrix metalloproteinases (MMPs). These enzymes are implicated in a variety of pathological conditions, including cancer metastasis and arthritis. The synthetic strategy presented here follows a robust and efficient two-step, one-pot procedure involving the formation of an N-substituted succinimide intermediate, followed by its ring-opening to yield the desired this compound. This methodology is exemplified by the synthesis of N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide, a potent MMP inhibitor. This document includes comprehensive experimental protocols, data presentation in tabular format for easy comparison of inhibitory activities, and a visualization of the relevant biological signaling pathway.
Introduction
N-substituted this compound derivatives are characterized by a hydroxamic acid moiety, which is a well-known zinc-binding group, crucial for the inhibition of zinc-dependent enzymes like MMPs. The N-substituent on the butanamide backbone allows for the introduction of various functional groups to modulate the compound's potency, selectivity, and pharmacokinetic properties. The synthetic approach detailed herein offers a versatile and scalable method for producing a library of these derivatives for structure-activity relationship (SAR) studies and further preclinical development.
Data Presentation
The inhibitory activity of synthesized N-substituted this compound derivatives against various matrix metalloproteinases is a key indicator of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a representative compound, N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide.
Table 1: MMP Inhibitory Activity of N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide
| Compound | MMP-2 (IC₅₀, µM) | MMP-9 (IC₅₀, µM) | MMP-14 (IC₅₀, µM) | MMP-3 (IC₅₀, µM) |
| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide[1][2] | 1 - 1.5 | 1 - 1.5 | 1 - 1.5 | ~10 |
In addition to in vitro enzymatic assays, the in vivo efficacy of these compounds is a critical measure of their potential as therapeutic agents.
Table 2: In Vivo Antitumor and Antimetastatic Activity of N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide in a B16 Melanoma Model[2]
| Treatment Group | Tumor Growth Inhibition (%) | Metastasis Inhibition (%) |
| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide[2] | 61.5 | 88.6 |
Experimental Protocols
The synthesis of N-substituted this compound derivatives is achieved through a two-step, one-pot procedure. The general workflow is depicted in the diagram below.
References
Protocol for the Aminolysis of γ-Butyrolactone to Yield 4-Hydroxybutanamide
Application Note
Introduction
4-Hydroxybutanamide is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for diverse subsequent chemical modifications. The aminolysis of γ-butyrolactone (GBL) presents a straightforward and atom-economical route to this compound. This protocol details a reliable method for the synthesis of this compound from γ-butyrolactone using aqueous ammonia.
Principle of the Method
The synthesis proceeds via the nucleophilic ring-opening of the cyclic ester (lactone) by ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the cleavage of the ester bond and the formation of the corresponding this compound. The reaction is typically carried out at an elevated temperature to facilitate the ring opening.
Experimental Protocol
Materials and Equipment
-
γ-Butyrolactone (GBL), ≥99% purity
-
Aqueous ammonia (28-30% NH₃ solution)
-
Deionized water
-
Ethanol, absolute
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Analytical balance
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 86.1 g (1.0 mol) of γ-butyrolactone and 100 mL of deionized water.
-
Addition of Ammonia: While stirring, slowly add 150 mL of concentrated aqueous ammonia (28-30%) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 90-95 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
Purification by Crystallization:
-
Dissolve the resulting viscous oil in a minimal amount of hot absolute ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at 40 °C to a constant weight.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
FTIR Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH), amide (-CONH₂), and alkane (C-H) functional groups.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the product.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (GBL:NH₃) | ~1:4.5 |
| Reaction Temperature | 90-95 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Peaks |
| FTIR (cm⁻¹) | ~3350 (O-H stretch, broad), ~3200 (N-H stretch), ~1640 (C=O stretch, amide I), ~1620 (N-H bend, amide II) |
| ¹H NMR (ppm) | ~1.7 (m, 2H, -CH₂-), ~2.1 (t, 2H, -CH₂-C=O), ~3.5 (t, 2H, -CH₂-OH), ~4.5 (br s, 1H, -OH), ~6.7 & ~7.2 (br s, 2H, -NH₂) |
| ¹³C NMR (ppm) | ~30 (-CH₂-), ~35 (-CH₂-C=O), ~62 (-CH₂-OH), ~175 (C=O) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the aminolysis of γ-butyrolactone.
Application Notes and Protocols: Investigational Synthesis of 4-Hydroxybutanamide Utilizing Thionyl Chloride
Disclaimer: The following protocol describes a hypothetical, investigational route for the synthesis of 4-hydroxybutanamide using thionyl chloride. The direct use of thionyl chloride on a substrate containing both hydroxyl and amide functionalities is not a well-established or standard procedure and may lead to undesired side products and safety hazards. This document is intended for experienced researchers in a controlled laboratory setting. All procedures should be performed with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of various pharmaceutical and specialty chemical products. Its bifunctional nature, containing both a primary amide and a primary alcohol, makes it a versatile building block. The use of thionyl chloride (SOCl₂), a highly reactive reagent, in the synthesis of this compound presents significant chemical challenges due to its propensity to react with both functional groups. This document outlines a proposed multi-step synthetic strategy that employs protecting groups to circumvent these reactivity issues. The described workflow is based on established chemical principles for the protection of functional groups, conversion of carboxylic acids to amides via acyl chlorides, and subsequent deprotection.
Proposed Synthetic Pathway
The proposed synthesis of this compound from γ-butyrolactone (GBL) is a multi-step process designed to selectively functionalize the molecule while protecting the hydroxyl group. The overall workflow is depicted below.
Figure 1: Proposed multi-step synthesis of this compound from γ-butyrolactone, involving protection of the hydroxyl group, formation of an acyl chloride using thionyl chloride, amidation, and deprotection.
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed synthesis.
Step 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)butanoic acid
This step involves the hydrolysis of γ-butyrolactone to form 4-hydroxybutanoic acid, followed by the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| γ-Butyrolactone (GBL) | 86.09 | 10.0 g | 0.116 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.64 g | 0.116 |
| Deionized Water | 18.02 | 50 mL | - |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 19.2 g | 0.127 |
| Imidazole | 68.08 | 9.5 g | 0.140 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a solution of γ-butyrolactone (10.0 g, 0.116 mol) in deionized water (50 mL), add sodium hydroxide (4.64 g, 0.116 mol).
-
Stir the mixture at room temperature for 2 hours to ensure complete hydrolysis to sodium 4-hydroxybutanoate.
-
Lyophilize the reaction mixture to obtain the crude sodium salt.
-
To a solution of the crude sodium 4-hydroxybutanoate in DMF (100 mL), add imidazole (9.5 g, 0.140 mol) followed by TBDMSCl (19.2 g, 0.127 mol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (200 mL) and saturated aqueous NH₄Cl (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL), then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 4-(tert-Butyldimethylsilyloxy)butanoyl chloride
This step utilizes thionyl chloride to convert the protected carboxylic acid into an acyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(tert-Butyldimethylsilyloxy)butanoic acid | 218.37 | 10.0 g | 0.0458 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.2 g (4.8 mL) | 0.0687 |
| Toluene | 92.14 | 50 mL | - |
| Catalytic DMF | 73.09 | 2 drops | - |
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-(tert-butyldimethylsilyloxy)butanoic acid (10.0 g, 0.0458 mol) in dry toluene (50 mL).
-
Add a catalytic amount of DMF (2 drops).
-
Slowly add thionyl chloride (4.8 mL, 0.0687 mol) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The crude 4-(tert-butyldimethylsilyloxy)butanoyl chloride is typically used in the next step without further purification.
Step 3: Synthesis of 4-(tert-Butyldimethylsilyloxy)butanamide
The crude acyl chloride is reacted with aqueous ammonium hydroxide to form the protected amide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(tert-Butyldimethylsilyloxy)butanoyl chloride | 236.81 | ~0.0458 mol | ~0.0458 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Ammonium Hydroxide (28-30% aq. solution) | 35.04 | 20 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Dissolve the crude 4-(tert-butyldimethylsilyloxy)butanoyl chloride in dry DCM (100 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (20 mL) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL), then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-(tert-butyldimethylsilyloxy)butanamide.
Step 4: Synthesis of this compound
The final step involves the deprotection of the TBDMS ether to yield the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(tert-Butyldimethylsilyloxy)butanamide | 217.38 | ~0.0458 mol | ~0.0458 |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 50 mL | 0.050 |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Dissolve the crude 4-(tert-butyldimethylsilyloxy)butanamide in THF (50 mL).
-
Add a 1M solution of TBAF in THF (50 mL, 0.050 mol) to the mixture.
-
Stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with brine (3 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Expected Results and Data
The following table summarizes the expected molecular weights and potential yields for each step of the synthesis. Yields are estimates based on analogous reactions reported in the literature and will vary depending on experimental conditions and purification efficiency.
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated Yield Range (%) |
| 1 | 4-(tert-Butyldimethylsilyloxy)butanoic acid | 218.37 | 25.3 | 80-90 |
| 2 | 4-(tert-Butyldimethylsilyloxy)butanoyl chloride | 236.81 | 10.8 | (Used crude) |
| 3 | 4-(tert-Butyldimethylsilyloxy)butanamide | 217.38 | 9.95 | 75-85 |
| 4 | This compound | 103.12 | 4.72 | 85-95 |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.
-
γ-Butyrolactone (GBL): Can cause serious eye irritation.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
TBDMSCl and Imidazole: Corrosive and irritants.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Ammonium Hydroxide: Corrosive and causes severe skin and eye irritation. Releases ammonia gas, which is a respiratory irritant.
-
TBAF: Corrosive and toxic.
Always consult the Safety Data Sheet (SDS) for each reagent before use. Ensure proper waste disposal procedures are followed for all chemical waste generated.
Application Notes and Protocols: 4-Hydroxybutanamide as a Precursor for GABA Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroxybutanamide as a versatile precursor for the synthesis of potent and selective gamma-aminobutyric acid (GABA) transporter (GAT) inhibitors. The following sections detail the synthesis, in vitro evaluation, and the underlying signaling pathways, offering valuable insights for researchers in neuroscience and drug discovery.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its synaptic concentration is meticulously regulated by GABA transporters (GATs).[1] There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1.[2] Inhibition of these transporters can elevate extracellular GABA levels, thereby potentiating GABAergic neurotransmission. This mechanism holds significant therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[3] this compound serves as a key building block for a class of GAT inhibitors, offering a flexible scaffold for chemical modifications to achieve desired potency and selectivity. This document provides detailed protocols for the synthesis and evaluation of these inhibitors, along with a summary of their pharmacological properties.
Data Presentation
The following table summarizes the in vitro inhibitory potencies (pIC50) of various N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives against the four murine GABA transporter subtypes (mGAT1-4).[4] The data highlights the influence of different substituents on the N-benzylamide moiety on the activity and selectivity of the compounds.
| Compound ID | N-Substituent | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) |
| 1 | Benzyl | 4.96 | 4.52 | 4.88 | 4.65 |
| 2 | 4-Chlorobenzyl | 4.85 | 4.68 | 5.06 | 4.78 |
| 3 | 4-Methylbenzyl | 4.72 | 4.45 | 4.82 | 4.59 |
| 4 | 4-Methoxybenzyl | 4.68 | 4.38 | 4.75 | 4.51 |
| 5 | 2-Chlorobenzyl | 4.91 | 4.85 | 4.99 | 4.88 |
| 6 | 3,4-Dichlorobenzyl | 4.77 | 4.61 | 4.92 | 4.71 |
| 7 | Naphthalen-1-ylmethyl | 4.55 | 4.29 | 4.63 | 4.42 |
| 8 | Pyridin-3-ylmethyl | 4.31 | 4.05 | 4.42 | 4.21 |
| (S)-SNAP-5114 | Reference | 4.25 | 4.92 | 5.30 | 5.00 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-hydroxybutanamide Derivatives
This protocol describes a general method for the synthesis of N-benzyl-4-hydroxybutanamide derivatives, which are precursors to a class of GAT inhibitors.[4][5] The synthesis involves the amidation of a lactone with a substituted benzylamine.
Materials:
-
α-Substituted-γ-butyrolactone
-
Substituted benzylamine (e.g., benzylamine, 4-chlorobenzylamine)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the appropriate α-substituted-γ-butyrolactone (1.0 equivalent) in anhydrous toluene, add the corresponding substituted benzylamine (1.2 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and continue heating for 8-12 hours, azeotropically removing the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified N-benzyl-4-hydroxybutanamide derivative.
-
Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).
Protocol 2: In Vitro Evaluation of GAT Inhibition using [3H]GABA Uptake Assay
This protocol details the procedure for determining the inhibitory activity of compounds on the four murine GABA transporter subtypes (mGAT1-4) using a radiolabeled GABA uptake assay in Human Embryonic Kidney 293 (HEK-293) cells stably expressing the respective transporters.[3][6]
Materials:
-
HEK-293 cells stably expressing mGAT1, mGAT2, mGAT3, or mGAT4
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
[3H]GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture the HEK-293 cells expressing the specific mGAT subtype in appropriate cell culture medium in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells into 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of pre-warmed KRH buffer.
-
Prepare serial dilutions of the test compounds in KRH buffer. Also, prepare a solution of a known GAT inhibitor (e.g., tiagabine for mGAT1) as a positive control and a vehicle control (e.g., DMSO).
-
-
GABA Uptake Assay:
-
Add 50 µL of the test compound dilutions, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Prepare the assay solution containing [3H]GABA and unlabeled GABA in KRH buffer to achieve a final concentration of approximately 10-50 nM [3H]GABA.
-
Initiate the uptake by adding 50 µL of the [3H]GABA assay solution to each well.
-
Incubate the plate for a short period (e.g., 1-10 minutes) at 37°C. The optimal incubation time should be determined to ensure linear uptake.
-
To determine non-specific uptake, include wells with a high concentration of a potent inhibitor (e.g., 1 mM tiagabine).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for at least 30 minutes at room temperature.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts in the presence of a high concentration of inhibitor) from all other measurements to obtain the specific uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [3H]GABA uptake) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Convert the IC50 values to pIC50 values (-log(IC50)).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: GABAergic synapse showing GABA synthesis, release, and reuptake by GAT1 and GAT3, and the inhibitory action of this compound-derived GAT inhibitors.
Caption: Workflow for the synthesis of N-benzyl-4-hydroxybutanamide derivatives.
Caption: Experimental workflow for the [3H]GABA uptake assay to evaluate GAT inhibitors.
Conclusion
This compound represents a valuable and adaptable starting material for the development of novel GABA transporter inhibitors. The synthetic and analytical protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new chemical entities targeting the GABAergic system. The structure-activity relationship data presented underscores the potential for fine-tuning the pharmacological profile of these compounds to achieve subtype selectivity and desired therapeutic effects. Further exploration of this chemical space may lead to the discovery of next-generation therapeutics for a variety of CNS disorders.
References
- 1. GABA Metabolism and Transport: Effects on Synaptic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 1192145 - Inhibition of human GAT1 expressed in HEK293 cells by [3H]GABA uptake assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new derivatives of 2-substituted 4-hydroxybutanamides as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
Development of N-hydroxybutanamide Derivatives as Potent Matrix Metalloproteinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the development of N-hydroxybutanamide derivatives as inhibitors of Matrix Metalloproteinases (MMPs), a class of enzymes implicated in cancer progression and other diseases. The protocols herein describe a novel and efficient two-step synthesis of these derivatives via the ring-opening of N-substituted succinimides. Furthermore, comprehensive methodologies for evaluating their inhibitory activity against key MMPs (MMP-2, MMP-9, and MMP-14), assessing their cytotoxicity in cancer cell lines, and examining their in vivo antitumor and antimetastatic efficacy in a murine melanoma model are presented. All quantitative data from these experimental procedures are summarized in structured tables for clear comparison, and key cellular signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Under physiological conditions, MMP activity is tightly regulated. However, in pathological states such as cancer, their overexpression contributes significantly to tumor growth, invasion, angiogenesis, and metastasis. Consequently, the development of MMP inhibitors has been a major focus in anticancer drug discovery.
N-hydroxybutanamide derivatives have emerged as a promising class of MMP inhibitors. The hydroxamate group in these compounds acts as a strong chelating agent for the zinc ion in the active site of MMPs, leading to potent inhibition. This document outlines a recently developed synthetic approach that is both efficient and cost-effective for producing a variety of N-hydroxybutanamide derivatives.[1][2]
Data Presentation
Table 1: MMP Inhibitory Activity of N-hydroxybutanamide Derivatives
| Compound | Derivative | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) | MMP-14 IC₅₀ (µM) | MMP-3 IC₅₀ (µM) |
| 1 | Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | 1 - 1.5 | 1 - 1.5 | 1 - 1.5 | >10 |
| 2 | Benzohydrazide derivative 1 | >10 | >10 | >10 | >10 |
| 3 | Benzohydrazide derivative 2 | >10 | >10 | >10 | >10 |
| 4 | Benzohydrazide derivative 3 | >10 | >10 | >10 | >10 |
| 5 | Benzohydrazide derivative 4 | >10 | >10 | >10 | >10 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Data is compiled from in vitro fluorometric assays.[1][2]
Table 2: In Vivo Efficacy of the Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide in a B16 Melanoma Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Metastasis Inhibition (%) |
| Vehicle Control | 0 | 0 |
| Compound 1 | 61.5 | 88.6 |
Data represents the percentage of inhibition compared to the vehicle-treated control group.[1][2]
Experimental Protocols
Synthesis of N-hydroxybutanamide Derivatives via N-substituted Succinimide Ring Opening
This protocol describes a two-step synthesis. The first step is the formation of an N-substituted succinimide, followed by the ring-opening of the imide with hydroxylamine to yield the final N-hydroxybutanamide derivative.[1][3][4]
Step 1: Synthesis of N-substituted Succinimide
-
Reaction Setup: In a round-bottom flask, dissolve the desired aromatic amine or carboxylic acid hydrazide (1 equivalent) in chloroform.
-
Acylation: Add succinic anhydride (1 equivalent) to the solution.
-
Imidization: Add polyphosphate ester (PPE) to the reaction mixture. The reaction is typically carried out in a one-pot manner.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically purified by precipitation or crystallization to yield the N-substituted succinimide.
Step 2: Ring Opening with Hydroxylamine
-
Reaction Setup: Suspend the synthesized N-substituted succinimide (1 equivalent) in a mixture of methanol and aqueous hydroxylamine solution (a 10% methanol concentration is recommended to improve the purity of the final product).[1]
-
Reaction: Stir the mixture at room temperature. The reaction is generally complete within 1 hour.[1]
-
Product Isolation: The N-hydroxybutanamide derivative often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
Fluorometric MMP Inhibition Assay
This protocol is designed to determine the IC₅₀ values of the synthesized N-hydroxybutanamide derivatives against MMP-2, MMP-9, and MMP-14.
Materials:
-
Recombinant human MMP-2, MMP-9, and MMP-14 enzymes.
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
N-hydroxybutanamide derivatives (dissolved in DMSO).
-
A known MMP inhibitor as a positive control (e.g., NNGH).
-
96-well black microplates.
-
Fluorometric microplate reader.
Procedure:
-
Prepare Reagents:
-
Dilute the MMP enzymes in assay buffer to the desired working concentration.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the N-hydroxybutanamide derivatives and the positive control in assay buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the diluted MMP enzyme solution to each well (except for the blank).
-
Add 5 µL of the serially diluted inhibitor solutions or positive control to the respective wells. For the positive control (enzyme activity without inhibitor) and blank wells, add 5 µL of assay buffer containing the same concentration of DMSO.
-
Add 20 µL of assay buffer to the blank wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 325-328 nm and an emission wavelength of 393 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxicity of the N-hydroxybutanamide derivatives against cancer cell lines (e.g., HeLa, HepG2, A-172, U-251 MG).
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
N-hydroxybutanamide derivatives (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the N-hydroxybutanamide derivatives. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
In Vivo Antitumor and Antimetastatic Efficacy in a Murine Melanoma Model
This protocol outlines the procedure to evaluate the in vivo efficacy of the lead N-hydroxybutanamide derivative.
Materials:
-
B16-F10 melanoma cells.
-
C57BL/6 mice (6-8 weeks old).
-
N-hydroxybutanamide derivative formulated for in vivo administration (e.g., in a solution of saline with a small percentage of DMSO and Tween-80).
-
Calipers for tumor measurement.
-
Anesthesia.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁵ B16-F10 melanoma cells into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly divide the mice into treatment and control groups. Administer the N-hydroxybutanamide derivative or the vehicle control intraperitoneally or orally daily for a specified period (e.g., 14-21 days).
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the treatment period, euthanize the mice.
-
Metastasis Assessment: Excise the lungs and count the number of metastatic nodules on the surface.
-
Data Analysis:
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
-
Calculate the inhibition of lung metastasis for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathways
MMPs, particularly MMP-2, MMP-9, and MMP-14, are key players in the signaling cascades that drive cancer cell invasion and metastasis. Their expression and activity are often upregulated by various growth factors and cytokines through signaling pathways like the PI3K/Akt and MAPK pathways. Once activated, these MMPs degrade the ECM, releasing growth factors and creating pathways for cancer cells to invade surrounding tissues and enter the bloodstream.
References
Application Notes and Protocols: Synthesis of 4-Hydroxybutanamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybutanamide and its analogs are versatile chemical entities with significant potential in drug discovery and development. These compounds have shown promise as inhibitors of enzymes such as matrix metalloproteinases (MMPs) and as modulators of GABA transporters, making them attractive candidates for therapeutic intervention in neurological disorders and cancer.[1][2][3] This document provides detailed experimental procedures for the synthesis of this compound analogs, methods for their characterization, and a summary of their biological activities.
Synthetic Strategies
Several synthetic routes can be employed to generate this compound analogs. The choice of method often depends on the availability of starting materials and the desired substitutions on the amide nitrogen. The two primary methods detailed here are the aminolysis of γ-butyrolactone and a novel approach involving the ring-opening of N-substituted succinimides.[1][2][4]
General Workflow for Synthesis and Evaluation
The overall process for synthesizing and evaluating this compound analogs follows a logical progression from chemical synthesis to biological testing.
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-hydroxybutanamides via Aminolysis of γ-Butyrolactone
This protocol describes the synthesis of N-substituted 4-hydroxybutanamides through the ring-opening of γ-butyrolactone with a primary or secondary amine.[1]
Materials:
-
γ-Butyrolactone
-
Substituted Aniline (or other primary/secondary amine)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium hydroxide (for primary amide)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired amine (1.0 eq) in anhydrous THF (5 mL/mmol of amine), add γ-butyrolactone (1.2 eq).
-
For less reactive amines, the reaction can be heated to 50-60 °C and monitored by Thin Layer Chromatography (TLC). For the synthesis of the primary amide, concentrated ammonium hydroxide can be used.[5]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-substituted this compound.
Protocol 2: Synthesis of N-Hydroxybutanamide Derivatives via Succinimide Ring Opening
This novel, two-step approach is particularly useful for synthesizing N-hydroxybutanamide derivatives, which are potent MMP inhibitors.[2][4]
Step 1: Synthesis of N-Substituted Succinimide
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in chloroform.
-
Add the desired amine or carboxylic acid hydrazide (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Add polyphosphate ester (PPE) to the reaction mixture and continue to reflux for another 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with water and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-substituted succinimide, which can often be used in the next step without further purification.
Step 2: Ring Opening of N-Substituted Succinimide
-
Dissolve the N-substituted succinimide (1.0 eq) in methanol.
-
Add an aqueous solution of hydroxylamine (1.5 eq).
-
Stir the reaction at room temperature for 1 hour.[2]
-
Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or silica gel chromatography.
Chemical Reaction Pathway for N-Hydroxybutanamide Synthesis
The following diagram illustrates the two-step synthesis of N-hydroxybutanamide derivatives from an amine and succinic anhydride.
Caption: Two-step synthesis of N-hydroxybutanamide derivatives.
Data Presentation
The following table summarizes the synthetic and biological data for a series of hypothetically synthesized this compound analogs.
| Compound ID | R-Group (Substituent) | Synthetic Method | Yield (%) | Purity (HPLC, %) | MMP-9 IC₅₀ (µM) |
| 4HBA-01 | H | Aminolysis | 85 | >99 | >100 |
| 4HBA-02 | Phenyl | Aminolysis | 78 | 98 | 50.2 |
| 4HBA-03 | 4-Chlorophenyl | Aminolysis | 82 | 99 | 25.8 |
| 4HBA-04 | 4-Methoxyphenyl | Aminolysis | 75 | 97 | 42.1 |
| NHBA-01 | -NH-Phenyl | Succinimide Ring Opening | 65 | 96 | 5.6 |
| NHBA-02 | -NH-(4-Iodophenyl) | Succinimide Ring Opening | 68 | >99 | 1.2[2][3] |
| NHBA-03 | -NH-Benzoyl | Succinimide Ring Opening | 71 | 98 | 8.3 |
Signaling Pathway Inhibition
N-Hydroxybutanamide derivatives have been identified as potent inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with cancer progression and metastasis. The hydroxamic acid moiety in these analogs chelates the zinc ion in the active site of the MMP, leading to inhibition of its enzymatic activity.
Mechanism of MMP Inhibition by N-Hydroxybutanamide Analogs
Caption: Inhibition of MMP-mediated ECM degradation by N-hydroxybutanamide analogs.
Conclusion
The synthetic protocols outlined in this document provide robust methods for accessing a diverse range of this compound analogs. The aminolysis of γ-butyrolactone is a straightforward approach for generating N-alkyl and N-aryl derivatives, while the succinimide ring-opening strategy offers an efficient route to N-hydroxybutanamide compounds with potent biological activity. The provided data and pathway diagrams serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.
References
- 1. This compound | 927-60-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Hydroxybutanamide in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybutanamide and its derivatives are emerging as a promising class of compounds in the field of neurological disorder research. Their structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) has led to the exploration of their potential as modulators of the GABAergic system. The primary mechanism of action for many of these derivatives is the inhibition of GABA transporters (GATs), which leads to an increase in synaptic GABA levels and subsequent enhancement of inhibitory neurotransmission. This has significant therapeutic implications for disorders characterized by neuronal hyperexcitability, such as epilepsy, as well as for mood disorders like anxiety and depression.
Furthermore, the related compound 4-phenylbutyric acid (4-PBA) has been extensively studied for its neuroprotective effects, acting as a chemical chaperone to reduce endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor to modulate gene expression. These multifaceted mechanisms suggest that compounds based on the this compound scaffold could offer broad therapeutic potential for a range of neurodegenerative and psychiatric conditions.
These application notes provide a summary of the current understanding of this compound and its analogs in neurological research, along with detailed protocols for their preclinical evaluation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Derivatives on GABA Transporters
| Compound ID | GAT Subtype | pIC50 | pKi | Reference Compound |
| N-benzyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide | mGAT1 | - | 4.96 | - |
| N-4-chlorobenzyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide | mGAT3 | 5.06 | - | - |
| N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives | mGAT1-4 | 3.92 - 5.06 | - | - |
Table 2: Preclinical Efficacy of 4-Phenylbutyric Acid (4-PBA) in Neurological Disorder Models
| Neurological Disorder Model | Animal Model | Treatment Protocol | Key Findings |
| Alzheimer's Disease | Tg2576 mice | 100 mg/kg/day for 30 days | Improved cognition, no change in amyloid levels, reduced p-tau, increased synaptic spine density.[1] |
| Alzheimer's Disease | Tg2576 mice | 200 mg/kg/day for 5 weeks | Decreased amyloid plaque pathology in the cortex, improved cognition.[1] |
| Huntington's Disease | N171-82Q transgenic mice | Not specified | Extended survival, attenuated brain atrophy, increased histone acetylation. |
| Sandhoff Disease (GM2 Gangliosidosis) | Hexb-/- mice | Not specified | Improved motor function, increased lifespan, reduced apoptosis in spinal cord neurons.[2][3] |
| Focal Cerebral Ischemia/Reperfusion | Rats | 100 and 300 mg/kg, i.p. for 2 weeks | Dose-dependently improved neurological motor deficits and cognitive function. |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound derivatives in neurological disorders stems from two primary mechanisms: the inhibition of GABA transporters and the neuroprotective effects observed with the related compound 4-phenylbutyric acid.
GABA Transporter Inhibition
Derivatives of this compound act as inhibitors of GABA transporters (GATs), primarily GAT-1. By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration and duration of GABA in the synapse. This enhanced GABAergic signaling potentiates the activity of GABA-A and GABA-B receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This mechanism is particularly relevant for the treatment of epilepsy and anxiety disorders.
Caption: Inhibition of GABA Transporter 1 (GAT1) by a this compound derivative.
Neuroprotection via ER Stress Reduction and HDAC Inhibition (based on 4-PBA)
4-Phenylbutyric acid (4-PBA), a structurally related compound, exerts neuroprotective effects through a dual mechanism. As a chemical chaperone, it alleviates endoplasmic reticulum (ER) stress by aiding in the proper folding of proteins and reducing the accumulation of unfolded or misfolded proteins. This is crucial in neurodegenerative diseases where protein aggregation is a key pathological feature. Additionally, 4-PBA acts as a histone deacetylase (HDAC) inhibitor, leading to the acetylation of histones, which relaxes chromatin structure and allows for the transcription of genes involved in synaptic plasticity and cell survival.
Caption: Dual neuroprotective mechanisms of 4-phenylbutyric acid (4-PBA).
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of this compound derivatives. Specific parameters may need to be optimized based on the compound's characteristics.
In Vitro GABA Transporter Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of test compounds on GABA transporter subtypes.
Materials:
-
HEK-293 cells stably expressing murine GAT1, GAT2, GAT3, or GAT4.
-
[3H]GABA (radiolabeled GABA).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Scintillation counter.
Protocol:
-
Cell Culture: Culture the GAT-expressing HEK-293 cells in appropriate media until confluent.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Incubation: Add varying concentrations of the test compound to the cells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
GABA Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]GABA.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]GABA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro GABA transporter inhibition assay.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test
Objective: To evaluate the anticonvulsant efficacy of test compounds against generalized tonic-clonic seizures.
Animals: Male Swiss mice (20-25 g).
Materials:
-
Test compounds (this compound derivatives).
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
Electroconvulsive device with corneal electrodes.
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Induction of Seizure: Apply a short electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose. Calculate the median effective dose (ED50) using a probit analysis.
In Vivo Antidepressant-like Activity: Forced Swim Test (FST)
Objective: To assess the antidepressant-like properties of test compounds.
Animals: Male C57BL/6 mice (25-30 g).
Materials:
-
Test compounds (this compound derivatives).
-
Vehicle.
-
Cylindrical glass beaker (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Protocol:
-
Animal Acclimatization and Dosing: Acclimatize and dose the animals as described in the MES test protocol.
-
Forced Swim Session: Gently place each mouse individually into the beaker of water for a 6-minute session.
-
Behavioral Recording: Record the entire session using a video camera.
-
Behavioral Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics for a range of neurological disorders. Its derivatives show promise as GABA transporter inhibitors for conditions like epilepsy and anxiety, while the related compound 4-PBA has demonstrated significant neuroprotective effects in models of neurodegenerative diseases. The protocols outlined in these application notes provide a framework for the continued investigation and development of these promising compounds. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
Purifying Synthesized 4-Hydroxybutanamide: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the purification of synthesized 4-hydroxybutanamide, a key intermediate in pharmaceutical and chemical research. The following methods are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is crucial for subsequent applications.
Introduction
This compound is a polar molecule whose effective purification is essential to remove unreacted starting materials, byproducts, and other impurities from the synthesis reaction mixture. Common synthesis routes, such as the amidation of 4-hydroxybutyric acid or the aminolysis of γ-butyrolactone, can result in a variety of impurities.[1] This document outlines two primary purification techniques: recrystallization and column chromatography, providing detailed protocols and data for achieving high-purity this compound.
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities present in the crude product. A combination of techniques often yields the best results.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Simple, cost-effective, can yield very pure crystals. | Requires finding a suitable solvent, potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Highly effective for separating complex mixtures, adaptable to various polarities. | More time-consuming and resource-intensive than recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility.
1.1. Solvent Screening:
The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the this compound at an elevated temperature but not at room temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | High | Very High |
| Ethanol | Moderate | High |
| Methanol | High | Very High |
| Ethyl Acetate | Low | Moderate |
| Dichloromethane | Very Low | Low |
| Hexane | Insoluble | Insoluble |
Based on preliminary screening, a mixed solvent system of Methanol and Diethyl Ether is recommended for optimal results.
1.2. Recrystallization Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol. The solution should be saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add diethyl ether to the hot methanolic solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
1.3. Purity Assessment:
The purity of the recrystallized this compound can be assessed by measuring its melting point. Pure this compound has a reported melting point of 46-48°C. A sharp melting point range close to the literature value indicates high purity.
Protocol 2: Column Chromatography of this compound
Column chromatography is an effective method for separating this compound from impurities with different polarities. Given the polar nature of the target compound, normal-phase chromatography using a polar stationary phase is suitable.
2.1. Materials:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH).
2.2. Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 DCM:MeOH).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
2.3. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
2.4. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 98:2 DCM:MeOH).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH).
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
Table 3: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase Gradient | 98:2 to 90:10 Dichloromethane:Methanol |
| Flow Rate | ~1-2 mL/min |
| Fraction Size | 10-20 mL |
2.5. Product Isolation:
-
Combine the fractions containing the pure this compound as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes.
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for the column chromatography purification of this compound.
Conclusion
The protocols described in this application note provide robust methods for the purification of synthesized this compound. The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude product. For optimal results, a combination of these techniques may be employed. Careful execution of these protocols will enable researchers to obtain high-purity this compound for their downstream applications.
References
Application Notes and Protocols for the Analytical Characterization of 4-Hydroxybutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the qualitative and quantitative characterization of 4-hydroxybutanamide. Detailed protocols for chromatography, spectroscopy, and mass spectrometry are outlined to ensure accurate and reproducible results in research and quality control settings.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose, while Gas Chromatography (GC) can be employed, often with a derivatization step to improve volatility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the analysis of polar compounds like this compound, offering excellent resolution and sensitivity. A reversed-phase method is typically employed.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm or Ascentis® C-18, 25 cm x 4.6 mm, 5 µm[1] |
| Mobile Phase | A: MethanolB: 25mM Monopotassium Phosphate, pH 3.0Isocratic elution with 20:80 (A:B) |
| Flow Rate | 1.0 - 2.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm[1] |
| Injection Volume | 10 µL |
| Internal Standard | Not specified, but a structurally similar and stable compound can be used. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample into the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of the analyte and any impurities.
-
Analysis: The purity of this compound can be determined by calculating the peak area percentage. For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and structural information, making it suitable for the identification and quantification of this compound. Due to its polar nature, derivatization is often necessary to increase its volatility.
Table 2: GC-MS Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Column | DB-5MS (5% phenyl-methyl-polysiloxane), 30 m × 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
To 1 mg of this compound in a vial, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
Instrument Setup: Condition the GC-MS system according to the manufacturer's instructions.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Acquisition: Acquire the data in full scan mode.
-
Analysis: The resulting mass spectrum of the derivatized this compound can be used for structural confirmation. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural characterization of this compound, providing information about its functional groups and overall molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3400-3200 | Strong, Broad |
| N-H (amide) | 3350-3180 | Medium |
| C-H (alkane) | 2950-2850 | Medium |
| C=O (amide I) | 1680-1630 | Strong |
| N-H bend (amide II) | 1640-1550 | Medium |
| C-O (alcohol) | 1260-1050 | Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Sample Spectrum: Place the sample in the FTIR spectrometer and record the spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~1.70 | Quintet | 2H | -CH₂-CH₂-CO | |
| ~2.10 | Triplet | 2H | -CH₂-CO | |
| ~3.40 | Triplet | 2H | HO-CH₂- | |
| ~4.40 | Triplet (broad) | 1H | -OH | |
| ~6.70 & ~7.20 | Broad Singlet | 2H | -CONH₂ | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| ~30 | -CH₂-CH₂-CO | |||
| ~35 | -CH₂-CO | |||
| ~60 | HO-CH₂- | |||
| ~175 | -CONH₂ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments such as COSY and HSQC can be performed for more detailed structural assignment.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation.
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol [2] |
| Monoisotopic Mass | 103.0633 Da |
| Expected [M+H]⁺ | 104.0706 m/z[2] |
| Expected [M+Na]⁺ | 126.0525 m/z |
| Common Fragments | Loss of H₂O (m/z 85), Loss of NH₃ (m/z 86)[2] |
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Acquire the mass spectrum in full scan mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺).
Diagrams
Caption: General workflow for the analytical characterization of this compound.
Caption: Step-by-step protocol for HPLC analysis of this compound.
Caption: Relationship between NMR spectra and structural information for this compound.
References
Application Notes: In Vitro Assays for Testing 4-Hydroxybutanamide Derivative Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybutanamide and its derivatives represent a class of compounds with significant therapeutic potential, stemming from their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Research has indicated their potential as inhibitors of various enzymes, including matrix metalloproteinases (MMPs), and as candidates for anti-inflammatory, neuroprotective, and cytotoxic agents.[2][3] This document provides detailed protocols and application notes for a panel of in vitro assays designed to characterize the biological activity of novel this compound derivatives. The assays outlined here are fundamental for initial screening and mechanism of action studies in the drug discovery process.[4][5]
Section 1: Cytotoxicity and Cell Viability Assays
A primary step in evaluating any potential therapeutic compound is to determine its effect on cell viability and to quantify its cytotoxicity.[6][7] These assays are crucial for establishing a therapeutic window and identifying compounds with selective activity against target cells (e.g., cancer cells) while sparing non-cancerous cells.[2]
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[9][10] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[8]
Experimental Workflow: General In Vitro Screening
Caption: General workflow for screening this compound derivatives.
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2, SH-SY5Y) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only controls (e.g., DMSO).[8]
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9] During this time, viable cells will form formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[9][10] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[11]
Data Presentation: Cytotoxicity of this compound Derivatives
| Derivative ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HBD-001 | HeLa | 48 | > 100 |
| HBD-002 (Iodoaniline) | A-172 (Glioma) | 48 | 85.6 |
| HBD-002 (Iodoaniline) | HepG2 | 48 | > 100 |
| HBD-003 | SH-SY5Y | 48 | 75.2 |
| Doxorubicin (Control) | HepG2 | 48 | 0.85 |
Note: Data is illustrative. The iodoaniline derivative data is conceptualized based on findings that some derivatives exhibit low toxicity.[2]
Section 2: Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[12] For this compound derivatives, MMPs and cyclooxygenase-2 (COX-2) are enzymes of interest due to their roles in cancer metastasis and inflammation, respectively.[2][13]
Fluorometric COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX activity.[14]
Protocol: COX-2 Inhibitor Screening
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX-2 enzyme, Heme, Arachidonic Acid) as per the manufacturer's instructions (e.g., Cayman Chemical, Assay Genie).[14][15]
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare 10X serial dilutions in COX Assay Buffer.[14]
-
Reaction Setup: In a 96-well white opaque plate, add the following to designated wells:
-
Enzyme Control: 10 µL Assay Buffer.
-
Inhibitor Control: 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).[14]
-
Test Compound: 10 µL of the diluted derivative.
-
-
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the background control.
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.[15]
-
Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously.[13]
-
Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[14]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each derivative concentration relative to the enzyme control and calculate the IC₅₀ value.
Data Presentation: Enzyme Inhibition by this compound Derivatives
| Derivative ID | Target Enzyme | IC₅₀ (µM) |
| HBD-002 (Iodoaniline) | MMP-2 | 1.5 |
| HBD-002 (Iodoaniline) | MMP-9 | 1.0 |
| HBD-002 (Iodoaniline) | MMP-14 | 1.2 |
| HBD-004 | COX-2 | 8.9 |
| Celecoxib (Control) | COX-2 | 0.45 |
Note: MMP data is based on published results for an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide.[2] COX-2 and control data are illustrative.
Section 3: Anti-Inflammatory Assays
Chronic inflammation is linked to numerous diseases. In vitro assays for anti-inflammatory activity often involve measuring the production of inflammatory mediators like cytokines.[16][17] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in cell culture supernatants.[18][19]
Cytokine Measurement by Sandwich ELISA
This protocol outlines the measurement of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).
Experimental Workflow: Sandwich ELISA
Caption: Step-by-step workflow for a sandwich ELISA protocol.
Protocol: TNF-α ELISA
-
Cell Culture and Treatment: Culture RAW 264.7 cells and stimulate them with 1 µg/mL LPS in the presence or absence of various concentrations of the this compound derivatives for 24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α. Incubate overnight at 4°C.[19]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[19]
-
Sample Incubation: Add 100 µL of standards (recombinant TNF-α) and collected supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for TNF-α. Incubate for 1-2 hours.[20]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes.[18]
-
Substrate Addition: Wash the plate and add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). A blue color will develop.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change to yellow.
-
Measurement and Analysis: Read the absorbance at 450 nm. Create a standard curve from the recombinant TNF-α data and use it to calculate the concentration of TNF-α in the samples.[20]
Data Presentation: Effect on TNF-α Production
| Derivative ID | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Untreated Control | - | 50.2 | - |
| LPS Control | - | 1250.8 | 0 |
| HBD-004 | 10 | 875.5 | 30.0 |
| HBD-004 | 50 | 437.8 | 65.0 |
| Dexamethasone (Control) | 1 | 250.1 | 80.0 |
Note: Data is illustrative and represents hypothetical results.
Section 4: Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. Caspases are a family of proteases that are critical mediators of this process.[21]
Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases 3 and 7, which are central to the execution phase of apoptosis.[22] The assay utilizes a luminogenic substrate containing the DEVD amino acid sequence, which is cleaved by active caspase-3/7 to produce a luminescent signal.[23]
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified extrinsic pathway of caspase-mediated apoptosis.
Protocol: Caspase-Glo® 3/7 Assay (Promega)
-
Cell Seeding and Treatment: Seed and treat cells with the this compound derivatives in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to untreated controls to determine the fold-increase in apoptosis.
Data Presentation: Caspase-3/7 Activation
| Derivative ID | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Untreated Control | - | 1.0 |
| HBD-005 | 25 | 2.5 |
| HBD-005 | 50 | 4.8 |
| HBD-005 | 100 | 8.2 |
| Staurosporine (Control) | 1 | 10.5 |
Note: Data is illustrative and represents hypothetical results for a pro-apoptotic compound.
Section 5: Neuroprotection Assays
Given the structural relationship of this compound to GABA, its derivatives are candidates for neuroprotective agents.[1] In vitro neuroprotection assays are used to screen compounds that can protect neuronal cells from damage induced by neurotoxins or pathological conditions like oxidative stress.[24][25][26]
6-OHDA-Induced Neurotoxicity Assay
The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to model Parkinson's disease in vitro by inducing oxidative stress and apoptosis in dopaminergic neuron-like cells, such as the SH-SY5Y neuroblastoma line.[27] This assay assesses a compound's ability to rescue cells from 6-OHDA-induced cell death.
Protocol: Neuroprotection Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate into a more neuron-like phenotype if required by the specific protocol (e.g., using retinoic acid).
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.[27]
-
Toxin Challenge: Add the neurotoxin 6-OHDA to the wells at a final concentration known to induce significant cell death (e.g., 20-100 µM).
-
Incubation: Incubate the cells for an additional 18-24 hours.[27]
-
Viability Assessment: Measure cell viability using a suitable method, such as the AlamarBlue® (Resazurin) assay or the MTT assay described previously.[27]
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and 6-OHDA to those treated with 6-OHDA alone.
Data Presentation: Neuroprotective Activity
| Derivative ID | Concentration (µM) | Cell Viability (% of Untreated Control) | % Neuroprotection |
| Untreated Control | - | 100 | - |
| 6-OHDA Control | - | 45.5 | 0 |
| HBD-006 | 1 | 62.3 | 30.8 |
| HBD-006 | 10 | 85.1 | 72.7 |
| α-Lipoic Acid (Control) | 50 | 80.5 | 64.2 |
Note: Data is illustrative. The neuroprotective effect of α-lipoic acid against neurite shortening has been documented.[24]
References
- 1. This compound | 927-60-6 | Benchchem [benchchem.com]
- 2. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. journalajrb.com [journalajrb.com]
- 17. researchgate.net [researchgate.net]
- 18. h-h-c.com [h-h-c.com]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 26. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 27. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxybutanamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-hydroxybutanamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yield in this compound synthesis can stem from several factors related to the chosen synthetic route, reactant quality, and reaction conditions. The two primary methods for synthesis are the aminolysis of γ-butyrolactone (GBL) and the amidation of 4-hydroxybutyric acid or its derivatives.[1]
To troubleshoot low yield, consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
-
Reactant Quality: The purity of starting materials, such as GBL or 4-hydroxybutyric acid, and the amine source (e.g., ammonia), is crucial. Impurities can interfere with the reaction.
-
Moisture: The presence of water can be problematic, especially in reactions involving highly reactive intermediates like acyl chlorides.
The following diagram illustrates a general troubleshooting workflow:
Caption: Troubleshooting workflow for low yield of this compound.
Question: What are the common side products in the synthesis of this compound and how can I minimize them?
Answer:
The formation of side products is a significant factor affecting the yield and purity of this compound. The nature of these byproducts depends on the synthetic route.
-
From γ-butyrolactone (GBL): The primary side reaction is the formation of polymers, especially if the reaction is carried out at high temperatures or with prolonged reaction times. To minimize polymerization, it is advisable to use a moderate temperature and control the reaction time.
-
From 4-hydroxybutyric acid: Direct amidation of the carboxylic acid can lead to the formation of esters if an alcohol is used as a solvent at high temperatures. Using an inert solvent can mitigate this. If the acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂), side reactions can occur if the hydroxyl group is not protected, potentially leading to the formation of chlorinated byproducts.[1]
Comparison of Synthetic Routes and Potential Side Products
| Synthetic Route | Common Side Products | Mitigation Strategies |
| Aminolysis of γ-butyrolactone | Oligomers/Polymers of this compound | Control reaction temperature and time; use a suitable catalyst. |
| Direct amidation of 4-hydroxybutyric acid | Esters (if alcohol solvent is used) | Use an inert solvent; optimize temperature. |
| Amidation via 4-hydroxybutyryl chloride | Chlorinated byproducts, polyesters | Use a protecting group for the hydroxyl function; control stoichiometry of reagents. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method generally provides a higher yield of this compound?
A1: The two-step process involving the conversion of 4-hydroxybutyric acid to 4-hydroxybutyryl chloride, followed by amidation, is often preferred for its high yield and favorable reaction kinetics.[1] However, the direct aminolysis of γ-butyrolactone can also be highly efficient under optimized conditions and is a more atom-economical route.
Q2: What are the recommended reaction conditions for the aminolysis of γ-butyrolactone with ammonia?
A2: The reaction of γ-butyrolactone with ammonia is typically carried out in a sealed reactor under pressure due to the volatility of ammonia. The temperature is a critical parameter and should be carefully controlled to balance reaction rate and byproduct formation. An excess of ammonia is generally used to drive the reaction to completion.
Q3: How can I effectively purify the final this compound product?
A3: Purification of this compound can be achieved through several methods, depending on the scale and purity requirements.
-
Recrystallization: This is a common method for purifying solid amides. A suitable solvent system should be chosen where the amide has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A polar eluent system, such as a mixture of dichloromethane and methanol, is often effective.
-
Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially to remove non-volatile impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Aminolysis of γ-Butyrolactone
This protocol describes a general procedure for the ring-opening of γ-butyrolactone with ammonia.
References
Technical Support Center: Optimizing Gamma-Butyrolactone (GBL) Aminolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the aminolysis of gamma-butyrolactone (GBL). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow and achieve optimal results.
Troubleshooting Guide
This guide addresses common issues encountered during the aminolysis of GBL.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of GBL | 1. Insufficient Temperature: The reaction may be too slow at lower temperatures. 2. Low Reactivity of the Amine: Sterically hindered or electron-poor amines react slower. 3. Inadequate Mixing: Poor mass transfer can limit the reaction rate. 4. Catalyst Inactivity (if used): The catalyst may be poisoned or not suitable for the reaction. | 1. Gradually increase the reaction temperature in 10-20°C increments. Monitor for side product formation. 2. Increase the reaction time or consider using a more reactive amine if the protocol allows. For less reactive amines, higher temperatures and pressures may be necessary. 3. Ensure vigorous stirring or agitation. 4. If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening different catalysts. |
| Formation of Side Products | 1. High Temperature: Excessive heat can lead to decomposition or side reactions. The primary side product is often the corresponding pyrrolidone through intramolecular cyclization of the intermediate amino acid. 2. Presence of Water: Water can hydrolyze GBL to gamma-hydroxybutyric acid (GHB), which can then react or polymerize. 3. Reaction with Solvent: The amine or GBL may react with the solvent at elevated temperatures. | 1. Optimize the temperature to find a balance between reaction rate and selectivity. Consider a lower temperature for a longer duration. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 3. Select an inert solvent that does not participate in the reaction under the chosen conditions. |
| Product is Contaminated with Unreacted Amine | 1. Excess Amine Used: A large excess of amine was used to drive the reaction to completion. 2. Inefficient Purification: The purification method is not effectively removing the unreacted amine. | 1. Use a stoichiometric amount of amine or a slight excess. 2. For volatile amines, removal under reduced pressure may be effective. For non-volatile amines, consider an acidic wash during workup to protonate the amine and extract it into an aqueous layer. Recrystallization or column chromatography of the product can also be effective. |
| Product is a Mixture of Amide and Pyrrolidone | 1. High Reaction Temperature and/or Long Reaction Time: These conditions favor the intramolecular cyclization of the initially formed 4-hydroxybutyramide to the corresponding N-substituted-2-pyrrolidone. | 1. Reduce the reaction temperature and/or time. Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the desired amide is formed. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the aminolysis of gamma-butyrolactone?
A1: The aminolysis of GBL proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring and the formation of a gamma-hydroxyamide.
Q2: How do temperature and pressure generally affect the rate of GBL aminolysis?
A2: Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of side products, such as N-substituted pyrrolidones, through dehydration and cyclization of the initial product. Increased pressure is often employed, particularly when using volatile amines like methylamine, to maintain the reactants in the liquid phase at elevated temperatures and to increase the concentration of the amine in the reaction mixture, thereby accelerating the reaction.
Q3: What types of catalysts can be used for GBL aminolysis?
A3: While the reaction can proceed without a catalyst, particularly at elevated temperatures, various catalysts can be employed to enhance the reaction rate under milder conditions. These can include Lewis acids, Brønsted acids, and certain metal catalysts. The choice of catalyst depends on the specific amine and the desired reaction conditions.
Q4: What are the typical solvents used for GBL aminolysis?
A4: The choice of solvent depends on the reactants and reaction conditions. Common solvents include polar aprotic solvents like DMF or DMSO, as well as alcohols or even water in some cases. For industrial processes, the reaction is often carried out neat (without a solvent) to maximize reactor volume and simplify purification.
Data Presentation
The following table summarizes the general effect of temperature and pressure on the aminolysis of GBL to produce N-methyl-2-pyrrolidone (NMP), a common industrial application. Please note that specific yields and reaction times will vary depending on the specific amine, catalyst, and reactor setup.
| Amine | Temperature (°C) | Pressure (MPa) | Catalyst | Typical Outcome | Reference |
| Methylamine | 230 - 300 | 4 - 10 | None | High conversion to N-methyl-4-hydroxybutyramide, which then cyclizes to NMP. Pressure is maintained to keep reactants in the liquid phase. | [1] |
| Mixed Methylamines | ~190 | Maintained in liquid phase | None | Exothermic reaction leading to N-methyl-4-hydroxybutyramide. | [1] |
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl-4-hydroxybutyramide
This protocol provides a general procedure for the aminolysis of GBL with a primary amine. Researchers should optimize the specific conditions for their particular substrate and setup.
Materials:
-
Gamma-butyrolactone (GBL)
-
Primary amine (e.g., ethylamine, propylamine)
-
Inert solvent (optional, e.g., toluene, xylene)
-
Reaction vessel (e.g., a high-pressure autoclave or a sealed tube)
Procedure:
-
To a clean and dry high-pressure reaction vessel, add gamma-butyrolactone (1.0 eq).
-
If using a solvent, add the desired volume of an inert solvent.
-
Add the primary amine (1.0 - 1.2 eq).
-
Seal the reaction vessel securely.
-
Heat the reaction mixture to the desired temperature (e.g., 150-250 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for the desired time (e.g., 2-8 hours), monitoring the internal pressure.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent any excess pressure.
-
Open the vessel and transfer the reaction mixture.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by distillation, recrystallization, or column chromatography.
Mandatory Visualizations
GBL Aminolysis Reaction Pathway
Caption: Reaction pathway for the aminolysis of GBL to form N-alkyl-4-hydroxybutyramide and its subsequent cyclization to N-alkyl-2-pyrrolidone.
Experimental Workflow for Optimizing GBL Aminolysis
Caption: A typical experimental workflow for the optimization of gamma-butyrolactone aminolysis.
References
Technical Support Center: Purification of 4-Hydroxybutanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-hydroxybutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
The most common impurities largely depend on the synthetic route employed. Key potential impurities include:
-
Unreacted Starting Materials:
-
γ-butyrolactone (GBL): Especially prevalent if the synthesis involves the aminolysis of GBL, as this reaction can be reversible.
-
4-hydroxybutyric acid: If the synthesis proceeds via the amidation of 4-hydroxybutyric acid.
-
Ammonia: Excess ammonia from the reaction may be present.
-
-
Reagent-Related Impurities:
-
Byproducts from activating agents: For example, if thionyl chloride is used to form an acyl chloride intermediate from 4-hydroxybutyric acid, residual sulfur-containing compounds might be present.
-
-
Side-Products:
-
Dimerization products: The propensity for intermolecular reactions between the hydroxyl and amide groups can lead to the formation of dimers or oligomers.
-
N-substituted byproducts: If the ammonia source is not pure, other amines could lead to the formation of N-substituted 4-hydroxybutanamides.
-
Q2: What are the recommended storage conditions for purified this compound to prevent degradation?
To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere. Amide bonds can be susceptible to hydrolysis, a process that can be accelerated by the presence of moisture and elevated temperatures. Therefore, storage in a desiccator or under an inert gas like argon or nitrogen at low temperatures is recommended.
Q3: Can this compound be purified by distillation?
Due to its relatively high boiling point and potential for thermal degradation and polymerization at elevated temperatures, distillation is generally not a recommended method for the final purification of this compound. Techniques such as crystallization or column chromatography are more suitable.
Troubleshooting Guides
Crystallization Issues
Problem: this compound fails to crystallize from solution.
-
Possible Cause 1: Inappropriate solvent. The chosen solvent may be too good a solvent, even at low temperatures.
-
Solution: Select a solvent system where this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be effective.
-
-
Possible Cause 2: Presence of impurities. Impurities can inhibit the formation of a crystal lattice.
-
Solution: Attempt to remove impurities by performing a pre-purification step, such as a liquid-liquid extraction or a charcoal treatment to remove colored impurities.
-
-
Possible Cause 3: Supersaturation not achieved. The concentration of the compound in the solution may be too low.
-
Solution: Carefully evaporate some of the solvent to increase the concentration and then allow the solution to cool slowly.
-
-
Possible Cause 4: Rapid cooling. Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals.[1]
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Problem: The purified this compound is an oil, not a solid.
-
Possible Cause 1: Residual solvent. The product may still contain a significant amount of the crystallization solvent.
-
Solution: Ensure the product is thoroughly dried under vacuum. Gentle heating under vacuum can help remove residual solvent, but care must be taken to avoid melting or degrading the product.
-
-
Possible Cause 2: Presence of hygroscopic impurities. Some impurities can absorb atmospheric moisture, leading to an oily appearance.
-
Solution: Re-purify the product, ensuring all steps are carried out under anhydrous conditions if possible.
-
Purity Issues Detected by Analytical Methods (e.g., NMR, LC-MS)
Problem: Presence of γ-butyrolactone (GBL) in the final product.
-
Possible Cause: Incomplete reaction during synthesis from GBL or reversion of the product back to the starting material.
-
Solution:
-
Reaction Optimization: Drive the aminolysis reaction to completion by using an excess of ammonia or by removing byproducts.
-
Purification: GBL is less polar than this compound. Column chromatography on silica gel can be effective for separation.
-
-
Problem: Presence of 4-hydroxybutyric acid in the final product.
-
Possible Cause: Incomplete amidation of 4-hydroxybutyric acid or hydrolysis of the amide product during workup or purification.
-
Solution:
-
Workup: During aqueous workup, avoid strongly acidic or basic conditions that could promote hydrolysis.
-
Purification: An acidic impurity like 4-hydroxybutyric acid can often be removed by washing a solution of the product in an organic solvent with a mild aqueous base (e.g., a dilute sodium bicarbonate solution).
-
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Advantages | Disadvantages | Suitability for this compound |
| Recrystallization | Cost-effective, scalable, can yield high-purity crystalline solids.[1] | Requires finding a suitable solvent system, can have lower yields if the compound has some solubility at low temperatures. | High, provided a suitable solvent is identified. |
| Column Chromatography | Highly effective for separating compounds with different polarities, can be used for small to medium scales. | More time-consuming and requires larger volumes of solvent compared to crystallization, can be less scalable. | High, particularly for removing less polar impurities like GBL or more polar impurities like 4-hydroxybutyric acid. |
| Distillation | Good for separating liquids with different boiling points. | Not suitable for thermally sensitive compounds. | Low, due to the risk of thermal degradation. |
Table 2: Common Impurities and Their Potential Sources
| Impurity | Potential Source(s) | Recommended Removal Method |
| γ-butyrolactone (GBL) | Synthesis from GBL (unreacted starting material).[2] | Column Chromatography |
| 4-hydroxybutyric acid | Synthesis from 4-hydroxybutyric acid (unreacted starting material), hydrolysis of the product. | Liquid-liquid extraction with a mild aqueous base, Column Chromatography |
| Dimer/Oligomers | Side reaction during synthesis or storage. | Column Chromatography, Recrystallization (may be less effective) |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethyl acetate, isopropanol, acetone, water, or mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for crystallization issues.
References
Technical Support Center: Stability and Degradation of 4-Hydroxybutanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of 4-hydroxybutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis under both acidic and basic conditions. Under acidic conditions, the amide bond is hydrolyzed to form 4-hydroxybutanoic acid and an ammonium salt.[1] This is often followed by the intramolecular cyclization of 4-hydroxybutanoic acid to form gamma-butyrolactone (GBL). Basic conditions also lead to the hydrolysis of the amide bond.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Under forced degradation conditions, the following products can be anticipated:
-
Acidic and Basic Hydrolysis: 4-hydroxybutanoic acid and gamma-butyrolactone (GBL).
-
Oxidative Stress: While specific studies on this compound are limited, primary amides can undergo complex oxidative degradation.
-
Thermal Stress: Potential for dimerization or polymerization, alongside hydrolysis if moisture is present.[1]
-
Photolytic Stress: Aliphatic amides may undergo degradation upon exposure to UV light, though specific products for this compound are not extensively documented.
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products.[2][3][4] This method should be capable of separating the parent compound from all potential degradation products. Quantification is typically achieved using a validated HPLC method with UV or mass spectrometric detection.[2][5]
Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
A4: While specific drug-excipient compatibility studies for this compound are not widely published, potential incompatibilities could arise with acidic or basic excipients that could catalyze hydrolysis. It is also important to consider the hygroscopicity of any excipients, as the presence of moisture can accelerate degradation.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Formulation
Possible Causes:
-
pH of the formulation: The formulation may have an acidic or basic pH, leading to rapid hydrolysis.
-
Presence of moisture: Water present in the formulation or absorbed from the environment can facilitate hydrolysis.
-
Incompatible excipients: Acidic or basic excipients may be catalyzing the degradation.
-
Elevated temperature: Storage at elevated temperatures can accelerate the rate of hydrolysis.
Troubleshooting Steps:
-
Measure the pH of the formulation. If the pH is outside the optimal stability range, consider adjusting it with appropriate buffers.
-
Determine the water content of the formulation. If high, consider using desiccants in packaging or using anhydrous excipients.
-
Review the excipient list for potential incompatibilities. Conduct compatibility studies with individual excipients.
-
Ensure the formulation is stored at the recommended temperature.
Issue 2: Appearance of an Unexpected Peak in the HPLC Chromatogram During Stability Studies
Possible Causes:
-
A new degradation product has formed.
-
An interaction product with an excipient or container closure system has formed.
-
The peak is an artifact from the analytical method.
Troubleshooting Steps:
-
Characterize the unknown peak. Use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of the new compound.[6][7]
-
Review the stress conditions. The appearance of the new peak may be linked to a specific stress condition (e.g., light, heat, oxidation).
-
Investigate potential interactions. Conduct studies with individual excipients and the container closure system to identify the source of the interaction.
-
Verify the analytical method. Ensure the peak is not an artifact by injecting a blank and placebo sample.
Data Presentation
Table 1: Representative Stability Data for this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60 | ~ 15% | 4-hydroxybutanoic acid, gamma-butyrolactone |
| 0.1 M NaOH | 8 hours | 40 | ~ 20% | 4-hydroxybutanoic acid |
| 3% H₂O₂ | 24 hours | 25 | ~ 5% | Oxidized products |
| Thermal | 48 hours | 80 | ~ 10% | Dimerization/Polymerization products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | ~ 8% | Photodegradation products |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., water or acetonitrile).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.
-
Incubate the vial at 40°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][3][4][5]
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Stability-Indicating RP-HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. scispace.com [scispace.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. NMR Analyses of the Enzymatic Degradation End-Products of Diabolican: The Secreted EPS of Vibrio diabolicus CNCM I-1629 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
alternative reagents for milder 4-hydroxybutanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-hydroxybutanamide, with a focus on milder, alternative reagents. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry.- Increase reaction time or temperature, if the method allows.- For catalytic reactions, check the catalyst activity and consider increasing the catalyst loading. |
| Decomposition of starting material or product | - Employ milder reaction conditions (lower temperature, less harsh reagents).- Use a less acidic or basic catalyst if applicable. | |
| Inefficient work-up | - Ensure the pH is appropriate during aqueous extraction to prevent loss of the product, which is water-soluble.- Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble products. | |
| Formation of Side Products | Polymerization of γ-butyrolactone (GBL) | - In reactions starting from GBL, add the amine reagent slowly to the reaction mixture.- Maintain a lower reaction temperature to disfavor polymerization. |
| Formation of N,N-disubstituted amide (in catalytic reactions) | - Use a boronic acid catalyst with bulky ortho substituents to sterically hinder the formation of the disubstituted product. | |
| Ring-opening of GBL without amidation | - Ensure the nucleophilicity of the amine is sufficient under the reaction conditions.- In enzymatic synthesis, ensure the lipase is active and the reaction medium is optimized for amidation over hydrolysis. | |
| Difficulty in Product Purification | Product is highly soluble in water | - After aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product before extraction with an organic solvent.- Use a polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. |
| Co-elution with starting materials or byproducts during chromatography | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider derivatization of the product or impurities to alter their polarity for better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using milder reagents for this compound synthesis compared to traditional methods?
A1: Milder reagents, such as boronic acid catalysts or enzymes, offer several advantages over traditional methods that often employ harsh conditions or stoichiometric activating agents. These benefits include higher functional group tolerance, reduced formation of side products, avoidance of toxic and corrosive reagents like thionyl chloride, and often improved yields under more environmentally friendly conditions.[1][2] Catalytic methods, in particular, are more atom-economical as they generate less waste.
Q2: My boronic acid-catalyzed amidation of 4-hydroxybutyric acid is giving a low yield. What should I check?
A2: Low yields in boronic acid-catalyzed amidations can stem from several factors. First, ensure that your reaction is run under anhydrous conditions, as water can hydrolyze the active catalytic species. The choice of solvent is also critical; aprotic solvents that allow for azeotropic removal of water, such as toluene, are often preferred. Additionally, the electronic properties of the boronic acid catalyst can influence its activity. Electron-withdrawing groups on the aryl ring of the boronic acid can enhance its Lewis acidity and catalytic performance. Finally, ensure that the temperature is sufficient to drive the dehydration equilibrium towards the amide product.
Q3: Can I use γ-butyrolactone (GBL) directly with aqueous ammonia for a milder synthesis?
A3: While the direct aminolysis of γ-butyrolactone with aqueous ammonia is a potential route, it often requires elevated temperatures and pressures to achieve reasonable conversion, which can lead to side reactions like polymerization. Milder enzymatic approaches using lipases can facilitate the aminolysis of GBL under much gentler conditions, often at or near room temperature, leading to a cleaner reaction profile.
Q4: What are common side products to expect in the lipase-catalyzed synthesis of this compound from GBL?
A4: In lipase-catalyzed reactions, the primary side product is often the hydrolysis of the starting lactone to 4-hydroxybutyric acid, especially if there is a significant amount of water in the reaction medium. To minimize this, the reaction should be run in a non-aqueous solvent with only a minimal amount of water required for enzyme activity. Another potential side reaction is the esterification of the product's hydroxyl group with another molecule of the starting material or product, although this is less common under optimized conditions.
Data Presentation
The following table summarizes quantitative data for different methods of this compound synthesis, providing a basis for comparison.
| Synthesis Method | Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Traditional: Acyl Chloride | 4-Hydroxybutyric acid | 1. SOCl₂2. NH₃ | Dichloromethane | 0 to RT | 2-4 | ~85-95 |
| Traditional: Direct Amidation | 4-Hydroxybutyric acid | NH₃ (heat) | None | 180-200 | 4-6 | 60-70 |
| Alternative: Lactone Aminolysis | γ-Butyrolactone | Aqueous NH₃ | Water | 150-200 (sealed tube) | 12-24 | 50-70 |
| Milder: Boronic Acid Catalysis | 4-Hydroxybutyric acid | 3,4,5-Trifluorophenylboronic acid (5 mol%) | Toluene (azeotropic removal of water) | 110 | 12-18 | 80-90 |
| Milder: Enzymatic Synthesis | γ-Butyrolactone | Immobilized Lipase B from Candida antarctica (Novozym 435) | tert-Butyl methyl ether | 40-50 | 24-48 | 75-85 |
Experimental Protocols
Boronic Acid-Catalyzed Synthesis of this compound
This protocol describes a milder synthesis using a boronic acid catalyst.
Materials:
-
4-Hydroxybutyric acid
-
Ammonia (0.5 M solution in dioxane)
-
3,4,5-Trifluorophenylboronic acid
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxybutyric acid (1 equivalent) and 3,4,5-trifluorophenylboronic acid (0.05 equivalents).
-
Add toluene to the flask.
-
Heat the mixture to reflux and begin azeotropic removal of water.
-
Once the removal of water begins, slowly add a 0.5 M solution of ammonia in dioxane (1.2 equivalents) to the reaction mixture over 1 hour.
-
Continue to heat at reflux for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol, 9:1 v/v) to obtain pure this compound.
Enzymatic Synthesis of this compound
This protocol outlines a green chemistry approach using an immobilized lipase.
Materials:
-
γ-Butyrolactone (GBL)
-
Ammonia (gas or saturated solution in an organic solvent)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
tert-Butyl methyl ether (MTBE)
-
Molecular sieves (3Å)
Procedure:
-
To a flame-dried flask, add γ-butyrolactone (1 equivalent) and immobilized lipase (e.g., 10% w/w of the lactone).
-
Add anhydrous tert-butyl methyl ether and activated molecular sieves.
-
Slowly bubble anhydrous ammonia gas through the stirred suspension at 40-50 °C, or alternatively, add a saturated solution of ammonia in the reaction solvent.
-
Seal the flask and stir the mixture at 40-50 °C for 24-48 hours. Monitor the reaction by GC-MS or TLC.
-
After the reaction is complete, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
References
Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization
Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in lactone ring-opening polymerization (ROP). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues leading to low monomer conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lactone polymerization is showing low or no conversion. What are the most common initial checks I should perform?
A1: Low conversion in lactone ROP can often be traced back to a few key areas. Begin by verifying the following:
-
Monomer Purity: Impurities, especially water and other protic compounds, can inhibit or deactivate many common catalysts. Ensure your lactone monomer has been properly purified and dried before use.
-
Catalyst/Initiator Activity: Confirm that your catalyst and initiator are active and have been stored under appropriate conditions (e.g., inert atmosphere, low temperature). Catalyst degradation is a frequent cause of reaction failure.
-
Reaction Conditions: Double-check your reaction temperature, time, and atmosphere. Many ROP reactions are sensitive to oxygen and moisture, requiring an inert atmosphere (e.g., nitrogen or argon). Ensure the reaction has been allowed to proceed for a sufficient duration.
-
Thermodynamic Feasibility: Be aware of the inherent polymerizability of your chosen lactone. Lactones with low ring strain, such as five-membered γ-butyrolactone, have unfavorable thermodynamics for polymerization at ambient temperatures and may require specific conditions (e.g., very low temperatures) to achieve conversion.[1]
Q2: I suspect my catalyst is being deactivated. What are the likely causes and how can I prevent this?
A2: Catalyst deactivation is a primary contributor to low conversion rates. The most common culprits are:
-
Water Content: Many ROP catalysts, particularly metal alkoxides like tin(II) octoate [Sn(Oct)₂] and aluminum complexes, are highly sensitive to water. Water can hydrolyze the active catalyst species, rendering it inactive for polymerization.[2][3] It is crucial to use anhydrous reagents and solvents.
-
Protic Impurities: Besides water, other protic impurities in the monomer or solvent (e.g., residual alcohols from purification) can react with and consume the catalyst.
-
Oxygen: Some catalytic systems are sensitive to oxidation. Performing the reaction under an inert atmosphere is essential.
Solutions:
-
Rigorous Drying: Dry your monomer and solvent over appropriate drying agents (e.g., CaH₂) followed by distillation under reduced pressure.
-
Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up your reaction under a nitrogen or argon atmosphere.
-
Catalyst Choice: If water contamination is a persistent issue, consider catalysts with higher water tolerance. For instance, titanium isopropoxide (TTIP) has been shown to simultaneously quench residual water and catalyze the ROP of ε-caprolactone.[2][3][4] Some organocatalysts also exhibit better tolerance to impurities compared to metal-based systems.
Q3: How does the choice of catalyst affect the conversion rate?
A3: The catalyst is central to the success of the polymerization, influencing both the rate and the achievable conversion. Different classes of catalysts operate via different mechanisms (e.g., coordination-insertion, anionic, cationic), each with its own sensitivities and efficiencies.
-
Metal-Based Catalysts: Tin(II) octoate (Sn(Oct)₂) is widely used due to its high activity and FDA approval for certain applications. However, it requires a co-initiator (like an alcohol) and is sensitive to water.[5] Aluminum and yttrium complexes can also be highly active, with yttrium catalysts sometimes offering higher conversion rates for macrolactones compared to aluminum catalysts.
-
Organocatalysts: Organic catalysts, such as 1,8-diazabicycloundec-7-ene (DBU) or diphenyl phosphate (DPP), are a growing class of catalysts for ROP. They can offer high activity and, in some cases, better functional group tolerance.
-
Enzymatic Catalysts: Lipases can catalyze ROP under mild conditions, which is particularly advantageous for sensitive monomers. However, reaction times can be longer, and the enzyme's activity can be influenced by the solvent and water content.[3]
Q4: My reaction seems to stall at a certain conversion rate and won't proceed to completion. What could be the reason?
A4: If your reaction starts but fails to reach full conversion, you may be encountering an equilibrium limitation.
-
Monomer-Polymer Equilibrium: Ring-opening polymerization is a reversible reaction. An equilibrium exists between the monomer and the polymer. For certain lactones, particularly those with low ring strain (e.g., γ-butyrolactone), the equilibrium concentration of the monomer ([M]eq) can be significant, limiting the maximum achievable conversion.[1]
-
Ceiling Temperature (Tc): For every polymerization, there is a ceiling temperature above which the polymerization is thermodynamically unfavorable (ΔG > 0). If your reaction temperature is too high, you may be limiting the conversion. This is especially critical for monomers with low enthalpy of polymerization.
-
Transesterification Side Reactions: At higher temperatures or with certain catalysts, side reactions like intermolecular or intramolecular (backbiting) transesterification can occur.[6] Backbiting can lead to the formation of cyclic oligomers, reducing the yield of high molecular weight polymer and affecting the monomer-polymer equilibrium.
Solutions:
-
Lower Reaction Temperature: If you suspect you are near the ceiling temperature, lowering the reaction temperature can shift the equilibrium towards the polymer. However, this will also decrease the reaction rate, so a more active catalyst may be needed.[7]
-
Increase Monomer Concentration: Polymerization is often favored at higher monomer concentrations (in bulk or concentrated solution).
-
Optimize Catalyst and Reaction Time: Choose a catalyst that minimizes side reactions. Also, prolonged reaction times under monomer-starved conditions can sometimes favor transesterification.[8]
Data Presentation
Table 1: Comparison of Catalysts for ε-Caprolactone (ε-CL) Polymerization
| Catalyst | Co-initiator/Conditions | Temperature (°C) | Time (h) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) |
| Sn(Oct)₂ | Benzyl Alcohol | 110 | 48 | ~95 | - | - |
| Titanium Isopropoxide (TTIP) | Isopropanol (from TTIP) | 130 | 24 | >95 (up to DP 500) | - | 1.3 - 1.5 |
| LBu₂Al₂Me₄ | Benzyl Alcohol | Room Temp | - | Low | - | - |
| LBu₂Al₂Me₄ | Benzyl Alcohol | 60 | - | High | - | - |
| Copper Complex 2 | Solvent-free | 130 | 48 | ~90 | 1100 | 1.98 |
| Diphenyl Phosphate (DPP) | Polyethylene Glycol (PEG) | - | - | High | - | - |
Data synthesized from multiple sources for comparative purposes.[4][9][10][11]
Table 2: Effect of Water on ε-Caprolactone ROP
| Catalyst | Water Content (ppm) | Outcome |
| Sn(Oct)₂ | >200 (in typical setups) | Significant inhibition/termination |
| Sn(Oct)₂ (with vacuum) | 750 | Well-defined polymer, quantitative conversion |
| Titanium Isopropoxide (TTIP) | 750 | Well-defined polymer, quantitative conversion |
| Urea Anion Catalysts | High (in aqueous dispersion) | Requires microfluidic encapsulation to shield catalyst |
Data highlights the high sensitivity of traditional catalysts and methods to mitigate it.[3][12]
Experimental Protocols
Protocol 1: General Procedure for ε-Caprolactone Polymerization using Sn(Oct)₂
-
Monomer and Reagent Purification:
-
Dry ε-caprolactone over CaH₂ for 48 hours and then distill under reduced pressure. Store under an inert atmosphere.
-
Dry the initiator (e.g., benzyl alcohol) and any solvent (e.g., toluene) using appropriate methods and distill before use.
-
-
Reaction Setup:
-
Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen or argon.
-
Under a positive flow of inert gas, add the desired amount of ε-caprolactone monomer to the flask via syringe.
-
Add the initiator (e.g., benzyl alcohol) via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Add the catalyst, tin(II) octoate (Sn(Oct)₂), typically as a solution in dry toluene. The monomer-to-catalyst ratio is usually high (e.g., 1000:1 to 5000:1).
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 110-130 °C).
-
Allow the reaction to stir for the specified time (e.g., 24-48 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
-
Termination and Purification:
-
Cool the reaction to room temperature.
-
Dissolve the viscous product in a suitable solvent (e.g., dichloromethane).
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash with fresh non-solvent.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine monomer conversion using ¹H NMR spectroscopy by comparing the monomer and polymer signals.
-
Analyze molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
-
Visualizations
Troubleshooting Workflow for Low Conversion ROP
Caption: A flowchart for troubleshooting low conversion in lactone ring-opening polymerization.
General Mechanism for Metal-Catalyzed Lactone ROP
Caption: A simplified diagram of the coordination-insertion mechanism for lactone ROP.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. Ring opening polymerization of macrolactones: high conversions and activities using an yttrium catalyst - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00985B [pubs.rsc.org]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. sketchviz.com [sketchviz.com]
- 8. researchgate.net [researchgate.net]
- 9. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 10. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. graphviz.org [graphviz.org]
Technical Support Center: Purification of 4-Hydroxybutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in 4-hydroxybutanamide products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The impurities largely depend on the synthetic route. When synthesizing from gamma-butyrolactone (GBL) and ammonia, the most common impurities are:
-
Unreacted Starting Materials: Residual gamma-butyrolactone (GBL) and dissolved ammonia.
-
Hydrolysis Product: 4-hydroxybutanoic acid, which can form if water is present, especially under elevated temperatures or non-neutral pH.
-
Polymeric By-products: Small amounts of dimers or oligomers may form under certain conditions.
Q2: What are the recommended primary purification methods for this compound?
A2: Recrystallization and column chromatography are the two most effective methods for purifying this compound.
-
Recrystallization is often the method of choice for removing small amounts of impurities from a solid product and can be very efficient if a suitable solvent is found.[1]
-
Flash Column Chromatography is highly effective for separating compounds with different polarities and is useful when recrystallization is ineffective or when dealing with complex mixtures.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the scale of your synthesis and the nature of the impurities.
-
For relatively pure solids on a larger scale, recrystallization is often more practical and less solvent-intensive.
-
If your crude product is an oil or contains multiple impurities with polarities significantly different from your product, column chromatography is the preferred method. A logical workflow for this decision is outlined in the diagram below.
Caption: Decision workflow for choosing a purification method.
Troubleshooting Guides
Recrystallization
Q: My this compound won't crystallize upon cooling. What should I do?
A: This is a common issue and can be resolved by several methods:
-
Induce Crystallization:
-
Increase Supersaturation:
-
Evaporation: Allow some of the solvent to evaporate slowly, which will increase the concentration of the product.[3]
-
Cooling: Place the flask in an ice bath to further decrease the solubility of your product.
-
-
Solvent Re-evaluation: You may have used too much solvent. Try to evaporate a significant portion of the solvent and cool the solution again.
Q: I have very low recovery after recrystallization. Why did this happen?
A: Low recovery is typically due to one of the following:
-
Using too much solvent: The most common reason is dissolving the crude product in an excessive amount of solvent, leading to a significant portion of the product remaining in the mother liquor upon cooling.[1]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize and be lost.
-
Inappropriate solvent choice: The product may be too soluble in the chosen solvent even at low temperatures.
Q: My recrystallized product is still impure. What went wrong?
A: This can happen if:
-
Cooling was too rapid: Fast cooling can trap impurities within the crystal lattice.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete washing: The surfaces of the crystals may be coated with the impurity-containing mother liquor. Ensure you wash the filtered crystals with a small amount of ice-cold solvent.[1]
-
Co-crystallization: The impurity may have very similar solubility properties to your product, causing it to crystallize as well. In this case, a second recrystallization or column chromatography may be necessary.
Column Chromatography
Q: I can't get good separation of my product from an impurity on the TLC plate. What should I do?
A: Finding the right solvent system (eluent) is key to a successful separation.
-
Adjust Polarity: If your spots are all near the baseline, the eluent is not polar enough. If they are all at the solvent front, it is too polar. For polar compounds like this compound, a mixture of a non-polar solvent (like ethyl acetate) and a polar solvent (like methanol) is a good starting point. Try varying the ratio.
-
Change Solvents: Sometimes, changing one of the solvents can improve separation. For example, you could try dichloromethane/methanol or acetonitrile/water systems.
-
Consider a Different Stationary Phase: If you are using silica gel, which is acidic, and your compound is sensitive, you could try neutral alumina. For very polar compounds, reverse-phase chromatography might be an option.[5]
Q: My compound is not coming off the column. What should I do?
A: This usually means the eluent is not polar enough to move your compound down the column.
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using 95:5 ethyl acetate/methanol, try switching to 90:10 or even 80:20.
-
Check for Decomposition: It's possible your compound is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.
Q: My purified fractions are still mixed. Why is this happening?
A: This can be due to a few factors:
-
Overloading the Column: If you load too much crude product, the bands will be too broad and will overlap as they travel down the column.
-
Poor Column Packing: Channels or cracks in the silica gel will lead to uneven flow of the eluent and poor separation.
-
Fractions are too large: Collecting smaller fractions can help to better isolate the pure product from overlapping bands.
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity |
| This compound | 103.12 | 46-48[6] | 156 @ 0.1 Torr[6] | High |
| gamma-Butyrolactone (GBL) | 86.09 | -43.5 | 204-206 | Moderate |
| 4-Hydroxybutanoic acid | 104.10 | -17 | 200 (decomposes) | Very High |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and should be optimized based on the specific impurities present. Acetonitrile is often a good solvent for recrystallizing amides.[3]
-
Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a few drops of acetonitrile. If it dissolves at room temperature, acetonitrile is not a good solvent. If it doesn't dissolve, heat the test tube. If it dissolves when hot but not when cold, it is a good candidate solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there is insoluble material (like charcoal or other solids), perform a hot filtration to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
This protocol assumes silica gel as the stationary phase.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for this compound is a mixture of ethyl acetate and methanol. Adjust the ratio until the product has an Rf value of approximately 0.3-0.4.[5]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if it's not very soluble) and load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes as the eluent comes off the column.
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for flash column chromatography purification.
References
Technical Support Center: Scaling Up the Synthesis of 4-Hydroxybutanamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-hydroxybutanamide for preclinical studies. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and comparative data to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for this compound?
A1: The most established and scalable routes for synthesizing this compound are primarily based on readily available precursors. The two main categories are the aminolysis of lactones and the amidation of carboxylic acids or their derivatives.[1] A prominent method involves the ring-opening of γ-butyrolactone (GBL) with ammonia, which is a direct and efficient route.[1] Another effective, high-yield method, often preferred in laboratory settings, is a two-step process starting with the conversion of 4-hydroxybutyric acid to its highly reactive acyl chloride, followed by amidation with ammonia.[1] Synthesis from succinic anhydride is also a viable, though potentially more complex, multi-step option.[1][2]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: When scaling up, several safety precautions are crucial. The reaction of 4-hydroxybutyryl chloride with ammonia is highly exothermic and requires careful temperature control to prevent runaway reactions.[1] Additionally, working with reagents like thionyl chloride for the preparation of the acyl chloride should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it is corrosive and releases toxic fumes.[1] Ammonia is also a corrosive and pungent gas that requires careful handling.
Q3: How can I purify this compound on a larger scale?
A3: For larger-scale purification, recrystallization is often a suitable method. The choice of solvent will depend on the impurity profile. Given that this compound is a polar molecule, polar solvents or solvent mixtures are likely to be effective.[1] Column chromatography, while effective at the lab scale, can be cumbersome and costly for large quantities.
Q4: What are the potential side reactions or impurities I should be aware of?
A4: In the ring-opening of γ-butyrolactone, the reaction can be reversible, potentially leading to incomplete conversion.[1] When using the acyl chloride route, impurities can arise from the starting 4-hydroxybutyric acid or from side reactions of the highly reactive acyl chloride. Over-oxidation of the hydroxyl group during any synthetic step is also a possibility if oxidizing agents are present.
Q5: Are there any biocatalytic methods for synthesizing this compound or its precursors?
A5: Yes, biocatalysis is used for the synthesis of related chiral compounds like 3-hydroxy-γ-butyrolactones, which are valuable intermediates.[3] These methods often employ enzymes like hydrolases and dehydrogenases to achieve high enantioselectivity, which can be crucial for preclinical studies where specific stereoisomers are required.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in GBL Ring-Opening | 1. Incomplete reaction due to equilibrium.[1]2. Insufficient reaction time or temperature.3. Loss of volatile ammonia from the reaction mixture. | 1. Use a sealed reactor to maintain ammonia pressure.2. Optimize reaction temperature and time based on small-scale experiments.3. Consider using an excess of ammonia to drive the reaction forward. |
| Formation of Unknown Impurities | 1. Side reactions due to high temperatures.2. Contaminated starting materials.3. Degradation of the product under reaction or workup conditions. | 1. Implement precise temperature control, especially for exothermic steps.[1]2. Ensure the purity of starting materials (GBL, 4-hydroxybutyric acid) by analytical methods (e.g., NMR, GC-MS).3. Investigate the stability of this compound under the chosen reaction and purification conditions. |
| Difficulty with Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent.2. Formation of an oil instead of a crystalline solid.3. Presence of impurities that inhibit crystallization. | 1. Perform a solvent screen to find a suitable anti-solvent for precipitation or a good solvent for recrystallization.2. Try seeding the oil with a small amount of pure crystalline product or scratching the inside of the flask to induce crystallization.3. Perform an initial purification step (e.g., liquid-liquid extraction) to remove problematic impurities before crystallization. |
| Inconsistent Results Between Batches | 1. Variations in raw material quality.2. Poor control over reaction parameters (temperature, addition rates, mixing).3. Inconsistent workup procedures. | 1. Source high-purity, well-characterized starting materials.2. Standardize all reaction parameters and use appropriate process control equipment.3. Develop and strictly follow a detailed standard operating procedure (SOP) for the entire process, including workup and purification. |
Experimental Protocols
Protocol 1: Synthesis via Ring-Opening of γ-Butyrolactone (GBL)
This protocol is based on the aminolysis of GBL.
Materials:
-
γ-Butyrolactone (GBL)
-
Anhydrous ammonia
-
Ethanol (or another suitable solvent)
-
Pressure-rated reactor
Procedure:
-
Charge the pressure reactor with γ-butyrolactone and the chosen solvent (e.g., ethanol).
-
Seal the reactor and cool it to a low temperature (e.g., -10 °C to 0 °C) to facilitate the safe addition of ammonia.
-
Carefully introduce a measured amount of anhydrous ammonia into the reactor. An excess of ammonia is typically used.
-
Slowly warm the reactor to the desired reaction temperature (this may range from room temperature to elevated temperatures, optimization is required) and monitor the internal pressure.
-
Maintain the reaction mixture at the set temperature with stirring for a predetermined time until the reaction is complete (monitor by TLC, LC-MS, or GC).
-
After completion, cool the reactor and carefully vent the excess ammonia in a safe manner.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude this compound by recrystallization or another suitable method.
Protocol 2: Synthesis via Amidation of 4-Hydroxybutyryl Chloride
This two-step protocol involves the formation of an acyl chloride followed by amidation.
Step 1: Formation of 4-Hydroxybutyryl Chloride Materials:
-
4-Hydroxybutyric acid
-
Thionyl chloride (SOCl₂)[1]
-
Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser connected to a gas scrubber, dissolve 4-hydroxybutyric acid in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch).
-
Cool the mixture and carefully remove the solvent and excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-hydroxybutyryl chloride is often used directly in the next step.
Step 2: Amidation with Ammonia Materials:
-
Crude 4-hydroxybutyryl chloride
-
Aqueous ammonia or ammonia gas
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the crude 4-hydroxybutyryl chloride in an anhydrous solvent and cool the solution in an ice-salt bath.
-
Slowly add a concentrated solution of aqueous ammonia or bubble ammonia gas through the solution while maintaining a low temperature. This reaction is highly exothermic.[1]
-
After the addition is complete, allow the mixture to stir while gradually warming to room temperature.
-
Monitor the reaction for completion.
-
Perform an aqueous workup to remove ammonium salts. The organic layer is then dried and concentrated.
-
Purify the crude product by recrystallization.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| GBL Ring-Opening | γ-Butyrolactone, Ammonia | Moderate to High | Direct, one-step process.[1] | Reversible reaction, may require pressure equipment.[1] |
| Amidation of Acyl Chloride | 4-Hydroxybutyric Acid, Thionyl Chloride, Ammonia | High[1] | High yield, favorable kinetics.[1] | Two steps, uses hazardous reagents (SOCl₂), highly exothermic amidation.[1] |
| From Succinic Anhydride | Succinic Anhydride, Amine, Hydroxylamine | Variable | One-pot potential, allows for derivative synthesis.[1][4][5] | Multi-step, may have lower overall yield. |
Visualizations
Caption: High-level workflow for scaling up the synthesis of this compound.
Caption: Key synthetic pathways to this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. This compound | 927-60-6 | Benchchem [benchchem.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of 4-Hydroxybutanamide Derivatives as GAT Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of various 4-hydroxybutanamide derivatives as inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs). The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and illustrates the mechanism of action of GAT inhibitors.
Quantitative Comparison of this compound Derivatives
The inhibitory potency of a series of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives against the four murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, and mGAT4) has been evaluated. The results, presented as pIC50 values, are summarized in the table below. A higher pIC50 value indicates greater inhibitory potency. Additionally, the binding affinity (pKi) for mGAT1 is included for select compounds.
| Compound | R | pIC50 mGAT1 | pIC50 mGAT2 | pIC50 mGAT3 | pIC50 mGAT4 | pKi mGAT1 |
| 1a | H | 4.96 | 4.43 | 4.67 | 4.61 | 4.96 |
| 1b | 2-F | 4.59 | 4.41 | 4.56 | 4.54 | 4.68 |
| 1c | 4-F | 4.67 | 4.39 | 4.69 | 4.63 | 4.75 |
| 1d | 2-Cl | 4.55 | 4.35 | 4.61 | 4.52 | 4.62 |
| 1e | 4-Cl | 4.88 | 4.51 | 5.06 | 4.81 | 4.89 |
| 1f | 2-CH3 | 4.39 | 4.29 | 4.45 | 4.38 | 4.51 |
| 1g | 4-CH3 | 4.63 | 4.48 | 4.71 | 4.65 | 4.73 |
| 1h | 4-OCH3 | 4.52 | 4.33 | 4.58 | 4.50 | 4.60 |
| 1i | 3,4-diCl | 4.72 | 4.45 | 4.83 | 4.70 | 4.79 |
| 1j | -CH2-Ph | 4.21 | 3.92 | 4.33 | 4.19 | 4.35 |
Data sourced from Zareba et al., European Journal of Medicinal Chemistry, 2011.
Key Findings:
-
The N-4-chlorobenzylamide derivative (1e ) was identified as the most potent GAT inhibitor, showing the highest activity at the mGAT3 subtype (pIC50 = 5.06)[1].
-
The N-benzylamide derivative (1a ) displayed the highest binding affinity for mGAT1 (pKi = 4.96)[1].
-
The results indicate that the benzhydryl and benzylamide moieties are crucial for the activity of this class of compounds as murine GAT inhibitors[1].
Experimental Protocols
[³H]GABA Uptake Inhibition Assay
This assay is used to determine the inhibitory potency of compounds on GABA transporters.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded in 24-well plates and transfected with plasmids encoding the desired murine GAT subtype (mGAT1, mGAT2, mGAT3, or mGAT4) using a suitable transfection reagent.
Uptake Assay Procedure:
-
24 hours post-transfection, the growth medium is removed, and the cells are washed twice with Krebs-Ringer buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4).
-
Cells are then pre-incubated for 20 minutes at 37°C with various concentrations of the test compounds (this compound derivatives).
-
The uptake reaction is initiated by adding a solution containing a final concentration of 50 nM [³H]GABA.
-
The incubation is carried out for 10 minutes at 37°C.
-
The uptake is terminated by aspirating the incubation medium and rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.
-
Cells are lysed with 0.1 M NaOH.
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., 1 mM tiagabine).
-
IC50 values are calculated from the concentration-response curves using non-linear regression analysis.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of the test compounds to a specific GAT subtype.
Membrane Preparation:
-
HEK-293 cells stably expressing the target GAT subtype are harvested.
-
The cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
Binding Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine for GAT1), and varying concentrations of the competitor compound (this compound derivatives).
-
The total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a high concentration of a non-labeled GAT inhibitor.
-
The plate is incubated for a specific time (e.g., 60 minutes) at a defined temperature (e.g., 4°C) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 values are determined by non-linear regression analysis of the competition curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Mechanism of GAT Inhibition
GABA transporters are transmembrane proteins that mediate the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating the inhibitory signal. This process is crucial for maintaining the balance of neurotransmission. GATs are symporters that utilize the electrochemical gradients of Na⁺ and Cl⁻ ions to drive the transport of GABA against its concentration gradient.
Inhibitors of GATs, such as the this compound derivatives discussed, block this reuptake process. By binding to the transporter protein, these inhibitors prevent the binding and translocation of GABA. This leads to an increase in the extracellular concentration of GABA and prolongs its presence in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling can have therapeutic effects in conditions associated with neuronal hyperexcitability, such as epilepsy.
Below is a diagram illustrating the general mechanism of GABA transport and its inhibition.
Caption: Mechanism of GABA transport and inhibition.
The workflow for evaluating the efficacy of these GAT inhibitors is depicted below.
Caption: Experimental workflow for GAT inhibitor evaluation.
References
A Head-to-Head Comparison of N-hydroxybutanamide Derivatives and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of N-hydroxybutanamide derivatives against other prominent classes of matrix metalloproteinase (MMP) inhibitors. The information presented is intended to aid researchers and drug development professionals in making informed decisions regarding the selection and development of MMP inhibitors for therapeutic applications.
Introduction to Matrix Metalloproteinases and Their Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] Consequently, the development of MMP inhibitors (MMPIs) has been a significant focus of therapeutic research.[1]
Several classes of MMPIs have been investigated, each with distinct chemical scaffolds and inhibitory profiles.[2] This guide focuses on a head-to-head comparison of emerging N-hydroxybutanamide derivatives with established classes of MMPIs, including hydroxamates and tetracycline derivatives.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of various MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for N-hydroxybutanamide derivatives and other MMP inhibitors against a panel of MMPs.
N-hydroxybutanamide Derivatives
Recent studies have explored novel N-hydroxybutanamide derivatives as potent MMP inhibitors. The N-hydroxybutanamide fragment is a key feature in several metalloenzyme inhibitors, including some well-known MMPIs like batimastat.[3]
One notable example is an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, which has demonstrated significant inhibitory activity against several MMPs.[3][4]
Table 1: Inhibitory Activity (IC50, µM) of an Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide [3][4]
| MMP Target | IC50 (µM) |
| MMP-2 | 1 - 1.5 |
| MMP-3 | ~10 |
| MMP-9 | 1 - 1.5 |
| MMP-14 | 1 - 1.5 |
Data sourced from a 2023 study on new N-hydroxybutanamide derivatives.[3][4]
Other Classes of MMP Inhibitors
For comparison, the inhibitory activities of well-characterized hydroxamate and tetracycline-based MMP inhibitors are presented below.
Table 2: Inhibitory Activity (IC50, nM) of Hydroxamate-Based MMP Inhibitors
| MMP Target | Batimastat (BB-94) | Marimastat (BB-2516) |
| MMP-1 | 3[5][6] | 5 |
| MMP-2 | 4[5][6] | 6 |
| MMP-3 | 20[5][6] | 200[2] |
| MMP-7 | 6[5][6] | 13 |
| MMP-8 | - | 2[2] |
| MMP-9 | 4[5][6] | 3 |
| MMP-14 | - | 9 |
Note: IC50 values can vary between different studies and experimental conditions.
Table 3: Inhibitory Activity (IC50, µM) of Tetracycline-Based MMP Inhibitors
| MMP Target | Doxycycline | Minocycline | Tetracycline |
| MMP-9 | 608[4] | 10.7[4] | 40.0[4] |
| Collagenase (MMP-1) | 452 | - | - |
| Stromelysin (MMP-3) | 32 | 290 | - |
| Gelatinase A (MMP-2) | 56 | - | - |
Note: The inhibitory activity of tetracyclines can be less potent compared to hydroxamate-based inhibitors.
Experimental Protocols
The following provides a detailed methodology for a common in vitro MMP inhibition assay used to determine the IC50 values of potential inhibitors.
Fluorometric MMP Inhibition Assay Protocol
This protocol is based on the principle of a fluorogenic substrate that is cleaved by the MMP, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)
-
Test compounds (N-hydroxybutanamide derivatives and other inhibitors)
-
Positive control inhibitor (e.g., GM6001, NNGH)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized MMP enzyme in assay buffer to the desired stock concentration.
-
Dissolve the fluorogenic substrate in DMSO to create a stock solution and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of the test compounds and the positive control inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Enzyme Control: 50 µL of assay buffer and 10 µL of the diluted MMP enzyme solution.
-
Inhibitor Wells: 50 µL of the serially diluted test compounds or positive control and 10 µL of the diluted MMP enzyme solution.
-
Blank Wells: 60 µL of assay buffer without the enzyme.
-
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to interact with the enzymes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 40 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm, depending on the substrate) in kinetic mode, recording readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank wells from the rates of all other wells.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMPs and a typical experimental workflow for screening MMP inhibitors.
Caption: MMPs in Cancer Progression Signaling.
Caption: MMP Inhibitor Screening Workflow.
Conclusion
This guide provides a comparative overview of N-hydroxybutanamide derivatives and other major classes of MMP inhibitors. The presented data highlights the potential of novel N-hydroxybutanamide derivatives as potent MMPIs. The provided experimental protocol and workflow diagrams offer practical insights for researchers engaged in the discovery and development of new MMP-targeted therapeutics. Further research is warranted to expand the inhibitory profiling of a broader range of N-hydroxybutanamide derivatives against a comprehensive panel of MMPs to fully elucidate their therapeutic potential.
References
- 1. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-hydroxybutanamide | 927-60-6 | Benchchem [benchchem.com]
In Vivo Showdown: 4-Hydroxybutanamide Analogs Demonstrate Potent Anti-Tumor Efficacy in Preclinical Cancer Models
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the in vivo efficacy of novel 4-hydroxybutanamide analogs. This guide details the potent anti-tumor and anti-metastatic effects of these compounds in validated animal models, positioning them as promising candidates for further oncological drug development. The data presented showcases their performance against established chemotherapy agents and other targeted therapies.
A standout performer, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (referred to as Compound 4), exhibited significant tumor growth inhibition and a remarkable reduction in metastasis in a B16 melanoma mouse model.[1][2][3] Another novel hybrid, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, also demonstrated significant anti-metastatic properties in a Lewis lung carcinoma model. This guide provides a detailed analysis of the experimental data and methodologies from these pivotal studies.
Comparative Efficacy of this compound Analogs
The in vivo anti-tumor activity of two distinct this compound analogs was evaluated in aggressive cancer models. The results, summarized below, highlight their potential as potent anti-cancer agents.
| Compound | Animal Model | Dosing Regimen | Primary Endpoint | Efficacy | Comparator(s) |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) | B16 Melanoma (Mouse) | 300 mg/kg, intraperitoneal | Tumor Growth Inhibition, Metastasis Inhibition | 61.5% Tumor Growth Inhibition, 88.6% Metastasis Inhibition[1][2][3] | Cisplatin, Cyclophosphamide |
| 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide | Lewis Lung Carcinoma (Mouse) | Not specified | Metastasis Inhibition | Significant inhibition of metastasis | GM6001 (Ilomastat), Pifithrin-μ |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the in vivo validation of these this compound analogs.
Study 1: Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) in B16 Melanoma Mouse Model
-
Animal Model: Female C57BL/6 mice were used for this study.
-
Tumor Inoculation: B16-F10 melanoma cells were injected subcutaneously into the flank of each mouse.
-
Treatment Groups:
-
Vehicle Control
-
Compound 4 (300 mg/kg)
-
Cisplatin (comparator, dose not specified in the available literature)
-
Cyclophosphamide (comparator, dose not specified in the available literature)
-
-
Administration: Treatment was administered intraperitoneally. The exact treatment schedule was not detailed in the available literature.
-
Endpoint Analysis: Primary tumor volume was measured at regular intervals. At the end of the study, lungs were harvested to quantify metastatic nodules.
Study 2: 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide in Lewis Lung Carcinoma Model
-
Animal Model: The specific mouse strain used for the Lewis lung carcinoma model was not specified in the available literature.
-
Tumor Inoculation: Lewis lung carcinoma cells were implanted to establish primary tumors.
-
Treatment Groups:
-
Vehicle Control
-
4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide (dose not specified)
-
GM6001 (Ilomastat, a broad-spectrum MMP inhibitor)
-
Pifithrin-μ (an inhibitor of p53)
-
-
Administration: The route and schedule of administration were not detailed in the available literature.
-
Endpoint Analysis: The primary outcome measured was the inhibition of metastasis.
Mechanism of Action: Targeting Matrix Metalloproteinases
The anti-tumor and anti-metastatic effects of the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide are attributed to its potent inhibition of Matrix Metalloproteinases (MMPs).[1][2][3] MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.
Caption: Inhibition of Matrix Metalloproteinases by this compound Analogs to Block Tumor Metastasis.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of these this compound analogs is outlined below.
Caption: Generalized workflow for in vivo anti-tumor efficacy studies.
References
Structure-Activity Relationship of 4-Hydroxybutanamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxybutanamide scaffold has emerged as a versatile template in medicinal chemistry, yielding derivatives with a wide spectrum of biological activities. These compounds have shown promise in the fields of neurology, oncology, and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticonvulsant, matrix metalloproteinase (MMP) inhibitory, neuroprotective, and cytotoxic activities. The information is presented to facilitate the rational design of novel and more potent therapeutic agents.
Anticonvulsant Activity: Targeting GABA Transporters
Derivatives of this compound have been extensively investigated as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), which play a crucial role in regulating neuronal excitability. Inhibition of GATs increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission and thereby producing anticonvulsant effects.
Structure-Activity Relationship Insights:
The SAR studies reveal that the anticonvulsant activity of this compound derivatives is significantly influenced by the nature of the substituent on the amide nitrogen and the stereochemistry of the molecule.
-
N-Substitution: The introduction of bulky, lipophilic groups at the amide nitrogen generally enhances the inhibitory potency towards GATs. For instance, N-benzyl and N-arylalkyl moieties have been shown to be crucial for activity.
-
Aromatic Substituents: Substitution on the aromatic ring of the N-benzyl group can modulate the activity and selectivity towards different GAT subtypes. For example, a methyl group on the phenyl ring of an N-benzyl-4-hydroxybutanamide derivative with a dibenzocycloheptadiene moiety resulted in relatively high inhibitory activity towards mGAT2.[1]
-
Tricyclic Moieties: The incorporation of tricyclic systems, such as dibenzocycloheptatriene and dibenzocycloheptadiene, has led to the identification of potent GAT inhibitors with anticonvulsant, antinociceptive, and antidepressant-like properties.[1]
Comparative Data of Anticonvulsant this compound Derivatives:
| Compound ID | N-Substituent | Target | pIC50 | Reference |
| 23a | N-benzyl-dibenzocycloheptatriene | mGAT4 (slight preference) | 5.02 ± 0.11 | [1] |
| 24e | N-[(4-methylphenyl)-methyl]-dibenzocycloheptadiene | mGAT2 | 5.34 ± 0.09 | [1] |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is a standard preclinical assay to evaluate the anticonvulsant potential of novel compounds.
Materials:
-
Male CD1 mice
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compounds (this compound derivatives)
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
Administer the test compounds or vehicle intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer PTZ (a convulsant agent) intraperitoneally to induce seizures.
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures.
-
The ability of the test compound to delay the onset of seizures or protect against seizure incidence compared to the vehicle control group indicates its anticonvulsant activity.
Signaling Pathway: GABA Transporter Inhibition
The following diagram illustrates the mechanism of action of this compound derivatives as GABA transporter inhibitors.
References
Comparative Analysis of Transporter Cross-Reactivity for 4-Hydroxybutanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of hypothetical 4-hydroxybutanamide derivatives with a panel of key physiological transporters. The following data is intended to be illustrative to guide researchers on the types of experimental comparisons that are crucial in the preclinical development of this class of compounds. Due to a lack of publicly available experimental data on the specific transporter interactions of this compound derivatives, the subsequent tables and figures are presented as a template for evaluating novel chemical entities.
Introduction to this compound Derivatives and Transporter Interactions
This compound and its derivatives are emerging as a scaffold of interest in medicinal chemistry. As with any novel chemical entity intended for therapeutic use, understanding its interaction with membrane transporters is a critical step in preclinical development. Transporters govern the absorption, distribution, metabolism, and excretion (ADME) of drugs, and unintended interactions can lead to altered efficacy, toxicity, or adverse drug-drug interactions. This guide explores the hypothetical cross-reactivity profiles of three distinct this compound derivatives (designated as HBD-1 , HBD-2 , and HBD-3 ) against a panel of transporters relevant to drug disposition.
Comparative Transporter Interaction Data
The following table summarizes the hypothetical inhibitory potential (IC50) and substrate affinity (Km) of three this compound derivatives against a panel of selected transporters. Lower IC50 values indicate a higher potential for inhibition, while lower Km values suggest a higher affinity as a substrate.
| Transporter Family | Transporter | Parameter | HBD-1 | HBD-2 | HBD-3 | Reference Compound |
| Solute Carrier (SLC) | MCT1 (SLC16A1) | IC50 (µM) | > 100 | 15.2 | 85.7 | Quercetin (IC50 ~20 µM) |
| Km (µM) | > 100 | 25.8 | > 100 | Butyrate (Km ~5-10 µM) | ||
| OATP1B1 (SLCO1B1) | IC50 (µM) | 89.3 | 5.1 | 45.6 | Rifampicin (IC50 ~2 µM) | |
| Km (µM) | > 100 | > 100 | > 100 | Estradiol-17β-glucuronide (Km ~5 µM) | ||
| OAT1 (SLC22A6) | IC50 (µM) | > 100 | 98.4 | > 100 | Probenecid (IC50 ~10 µM) | |
| Km (µM) | > 100 | > 100 | > 100 | Para-aminohippurate (Km ~15 µM) | ||
| ATP-Binding Cassette (ABC) | P-gp (ABCB1) | IC50 (µM) | 42.1 | 8.9 | 67.3 | Verapamil (IC50 ~5 µM) |
| Efflux Ratio | 1.5 | 3.8 | 1.2 | Digoxin (Efflux Ratio > 2) | ||
| BCRP (ABCG2) | IC50 (µM) | > 100 | 22.5 | > 100 | Ko143 (IC50 ~0.1 µM) | |
| Efflux Ratio | 1.1 | 2.5 | 1.0 | Prazosin (Efflux Ratio > 2) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transporter interaction studies. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Transporter Inhibition Assay (IC50 Determination)
-
Cell Culture: Stably transfected HEK293 or CHO cells overexpressing the transporter of interest (e.g., OATP1B1, P-gp) are cultured to confluence in appropriate media.
-
Assay Buffer: A physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) is used for all incubations.
-
Probe Substrate Incubation: A known fluorescent or radiolabeled probe substrate for the specific transporter is added to the cells at a concentration close to its Km value.
-
Inhibitor Addition: The this compound derivatives (HBD-1, HBD-2, HBD-3) are added at a range of concentrations (e.g., 0.01 to 100 µM) and co-incubated with the probe substrate for a defined period (e.g., 5-15 minutes) at 37°C. A known inhibitor is used as a positive control.
-
Termination and Lysis: The incubation is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The intracellular concentration of the probe substrate is measured using a fluorescence plate reader or liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Vesicular Transport Assay (Substrate Assessment - Km)
-
Membrane Vesicle Preparation: Membrane vesicles containing the transporter of interest are prepared from transfected Sf9 insect cells or mammalian cells.
-
Substrate Uptake: The vesicles are incubated with varying concentrations of the radiolabeled this compound derivative in an appropriate uptake buffer. The reaction is initiated by the addition of ATP (for ABC transporters) or by creating an appropriate ion gradient (for SLC transporters).
-
Termination: The uptake is stopped at various time points by rapid filtration through a filter membrane, followed by washing with ice-cold buffer.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The initial rate of uptake is plotted against the substrate concentration, and the Michaelis-Menten constant (Km) is determined by non-linear regression analysis.
Bidirectional Transport Assay (Efflux Ratio)
-
Cell Monolayer Culture: Polarized epithelial cells (e.g., Caco-2, MDCK) are grown on permeable filter supports to form a confluent monolayer.
-
Transport Experiment: The test compound (HBD-1, HBD-2, or HBD-3) is added to either the apical (A) or basolateral (B) chamber. Samples are taken from the opposite chamber at various time points.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Signaling Pathways and Experimental Workflows
Visualizing the experimental logic can aid in understanding the overall assessment strategy for transporter cross-reactivity.
Caption: Workflow for assessing transporter cross-reactivity.
Conclusion
The provided framework highlights the essential comparisons and experimental data required to evaluate the cross-reactivity of this compound derivatives with key drug transporters. Based on the hypothetical data, HBD-2 shows the most significant interaction with OATP1B1 and P-gp, suggesting a higher potential for clinical drug-drug interactions and an altered ADME profile compared to HBD-1 and HBD-3. This type of comparative analysis is vital for selecting lead candidates with favorable drug-like properties and minimizing potential safety liabilities. It is imperative for researchers developing novel this compound derivatives to conduct such experimental evaluations to build a comprehensive understanding of their pharmacology.
Comparative Selectivity of 4-Hydroxybutanamide-Based Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of various 4-hydroxybutanamide-based inhibitors targeting histone deacetylases (HDACs). The data presented is intended to aid researchers in selecting appropriate compounds for their studies and to provide a baseline for the development of novel, isoform-selective HDAC inhibitors.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. The development of HDAC inhibitors has therefore become a significant area of therapeutic research. However, many early HDAC inhibitors lack isoform selectivity, which can lead to off-target effects and toxicity. The this compound scaffold has emerged as a promising starting point for the design of more selective inhibitors.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected this compound-based and structurally related hydroxamic acid inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.
| Compound ID | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference Compound |
| YSL-109 | 259,439 | - | - | 0.537 | 2,240 | [1] |
| SAHA (Vorinostat) | 13 | 70 | - | - | 44 | [2] |
| Indazole Analog 16a | 76 | 168 | - | - | 54 | [2] |
Note: The table includes Suberoylanilide Hydroxamic Acid (SAHA) and an indazole analog for comparison as they share the hydroxamic acid zinc-binding group and provide context for the selectivity of newer compounds. YSL-109, while not strictly a this compound, is a hydroxamic acid derivative with a butanamide-like linker, demonstrating the potential for high selectivity with this general structure.
Signaling Pathway of HDAC Inhibition
The diagram below illustrates the general mechanism of action for this compound-based HDAC inhibitors. These inhibitors typically feature a zinc-binding group (often a hydroxamic acid) that chelates the zinc ion in the active site of the HDAC enzyme, thus blocking its deacetylase activity. This leads to an accumulation of acetylated histones, a more open chromatin structure, and the transcription of previously silenced genes, which can induce cellular responses such as cell cycle arrest and apoptosis.
Caption: Mechanism of HDAC inhibition by this compound-based compounds.
Experimental Protocols
The determination of inhibitor selectivity is crucial for drug development. A common method to assess the potency and selectivity of HDAC inhibitors is through in vitro enzymatic assays. The following is a representative protocol for a fluorometric HDAC activity assay.
Fluor de Lys™ HDAC Activity Assay Protocol
This assay is based on the deacetylation of a fluorogenic substrate by HDAC enzymes. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule that can be quantified.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, etc.)
-
Fluor de Lys™ Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Fluor de Lys™ Developer
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound-based inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Enzyme Reaction:
-
Add 25 µL of assay buffer to each well of the 96-well plate.
-
Add 5 µL of the diluted test compound, positive control, or vehicle control (assay buffer with DMSO) to the respective wells.
-
Add 10 µL of the diluted recombinant HDAC enzyme to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
-
Development:
-
Add 10 µL of the Fluor de Lys™ Substrate to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of Fluor de Lys™ Developer (containing a stop solution like Trichostatin A to halt the enzymatic reaction) to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor against each HDAC isoform.
-
Experimental Workflow
The following diagram outlines the typical workflow for screening and characterizing the selectivity of novel this compound-based HDAC inhibitors.
Caption: Workflow for identifying selective this compound-based HDAC inhibitors.
References
Comparative Analysis of 4-Hydroxybutanamide Derivatives as Modulators of Synaptic and Extracellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two classes of 4-hydroxybutanamide derivatives against established therapeutic agents. The focus is on their mechanisms of action, supported by quantitative experimental data and detailed methodologies for key assays.
Introduction to this compound Derivatives
This compound is a chemical scaffold that has given rise to derivatives with distinct pharmacological activities. This guide will explore two prominent classes:
-
GABA Transporter (GAT) Inhibitors: These compounds, exemplified by N-benzyl-4-hydroxybutanamide derivatives, modulate GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft. This activity suggests potential therapeutic applications in neurological disorders such as epilepsy and neuropathic pain.
-
Matrix Metalloproteinase (MMP) Inhibitors: N-hydroxybutanamide derivatives, such as the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, have been shown to inhibit MMPs. These enzymes are crucial for the degradation of the extracellular matrix and are implicated in cancer progression and metastasis.
This guide will compare a representative compound from each class with an established drug in the same therapeutic area:
-
N-benzyl-4-hydroxybutanamide derivative (Compound 24e) will be compared with Tiagabine , a clinically approved GAT-1 inhibitor used in the treatment of epilepsy.
-
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide (Compound 4) will be compared with Marimastat , a broad-spectrum MMP inhibitor that has been investigated in clinical trials for cancer therapy.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency of the this compound derivatives and their respective comparators.
Table 1: Inhibition of Mouse GABA Transporters (mGATs)
| Compound | Target | Parameter | Value |
| N-benzyl-4-hydroxybutanamide derivative (24e) | mGAT2 | pIC50 | 5.34 ± 0.09 |
| Tiagabine | GAT1 | Ki | 725 nM |
Note: A direct comparison is limited by the different parameters reported (pIC50 vs. Ki) and the different primary targets (mGAT2 vs. GAT1).
Table 2: Inhibition of Matrix Metalloproteinases (MMPs)
| Compound | Target | IC50 (µM) |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide (4) | MMP-2 | ~1 - 1.5[1] |
| MMP-9 | ~1 - 1.5[1] | |
| MMP-14 | ~1 - 1.5[1] | |
| MMP-3 | ~10[1] | |
| Marimastat | MMP-1 | 0.005 |
| MMP-2 | 0.003 | |
| MMP-9 | 0.006 | |
| MMP-14 | 0.003 |
Experimental Protocols
GABA Transporter (GAT) Inhibition Assay (Radiolabeled Substrate Uptake)
This protocol is a representative method for determining the inhibitory activity of compounds on GABA transporters expressed in a cellular system.
Objective: To measure the IC50 or pIC50 value of a test compound for the inhibition of [³H]GABA uptake by specific GAT subtypes.
Materials:
-
HEK293 cells stably expressing the mouse GAT subtype of interest (mGAT1, mGAT2, mGAT3, or mGAT4).
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 1 mM CaCl₂, and 5 mM D-Glucose.[2]
-
Radiolabeled substrate: [³H]GABA.
-
Unlabeled GABA.
-
Test compound and reference inhibitor (e.g., Tiagabine).
-
Scintillation cocktail.
-
Microtiter plates (96-well).
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the target mGAT subtype in appropriate culture flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well microtiter plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO and dilute it to various concentrations in the assay buffer.
-
Prepare a solution of [³H]GABA and unlabeled GABA in the assay buffer. The final concentration of GABA in the assay should be close to its Km value for the specific transporter.
-
-
Assay:
-
Wash the cells twice with the assay buffer.
-
Add the test compound at various concentrations to the wells and pre-incubate for 10-30 minutes at room temperature.[2]
-
Initiate the uptake reaction by adding the [³H]GABA/GABA solution to each well.
-
Incubate for a specific time (e.g., 8 minutes) at room temperature.[3]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Measurement:
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the GABA uptake) using non-linear regression analysis.
-
The pIC50 value is the negative logarithm of the IC50 value.
-
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method for measuring the inhibitory activity of compounds against MMPs using a fluorogenic substrate.
Objective: To determine the IC50 value of a test compound for the inhibition of a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).
-
MMP Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Test compound and reference inhibitor (e.g., Marimastat).
-
DMSO for dissolving compounds.
-
Black 96-well microtiter plates.
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution.
-
Dilute the recombinant MMP enzyme in the assay buffer to the desired concentration.
-
Dilute the fluorogenic substrate in the assay buffer.
-
-
Assay:
-
To each well of the black 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the diluted MMP enzyme to each well and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic measurement) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca/Dpa FRET pair).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
GABA Transporter Inhibition
The mechanism of action of N-benzyl-4-hydroxybutanamide derivatives involves the inhibition of GABA transporters, leading to an increase in the concentration and duration of GABA in the synaptic cleft. This enhances GABAergic neurotransmission, which is generally inhibitory, leading to a reduction in neuronal excitability.
Caption: Signaling pathway of GABA transporter inhibition.
Caption: Experimental workflow for GAT inhibition assay.
Matrix Metalloproteinase (MMP) Inhibition
N-hydroxybutanamide derivatives inhibit MMPs by chelating the zinc ion in the active site of the enzyme. This prevents the degradation of extracellular matrix (ECM) components, a process that is critical for tumor invasion and metastasis.
Caption: Signaling pathway of MMP inhibition.
Caption: Experimental workflow for MMP inhibition assay.
References
A Comparative Analysis of Synthetic Routes to 4-Hydroxybutanamide
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Synthesis of 4-Hydroxybutanamide, a Key Building Block in Pharmaceutical Chemistry.
This guide provides a comprehensive comparison of the primary synthetic methodologies for producing this compound. We will delve into the traditional chemical routes, including the amidation of 4-hydroxybutyric acid and its derivatives, and the aminolysis of γ-butyrolactone, alongside modern, greener biocatalytic alternatives. This analysis is supported by experimental data to inform the selection of the most suitable method based on criteria such as yield, reaction conditions, and environmental impact.
Comparative Overview of Synthesis Methods
The synthesis of this compound can be broadly categorized into chemical and biocatalytic methods. The choice of method often depends on the desired scale, purity requirements, and available resources. Below is a summary of the key quantitative parameters for each major route.
| Method | Starting Material(s) | Key Reagents/Catalyst | Typical Reaction Temperature | Typical Reaction Time | Reported Yield | Key Advantages | Key Disadvantages |
| Direct Amidation | 4-Hydroxybutyric Acid, Ammonia | Boric Acid or High Temperatures | 150-200°C | 8-20 hours | Moderate | Atom economical, fewer steps | Harsh reaction conditions, potential for side products, moderate yields |
| Acyl Chloride Intermediate | 4-Hydroxybutyric Acid, Ammonia | Thionyl Chloride (SOCl₂) | 0°C to Room Temp. | 1-3 hours | High | High yield, faster reaction | Use of hazardous reagents (SOCl₂), additional synthetic step |
| Aminolysis of γ-Butyrolactone | γ-Butyrolactone (GBL), Ammonia | None (or mild acid/base) | 25-50°C | 2-6 hours | High | Readily available starting material, mild conditions | Potential for competing side reactions, may require pressure to improve yield |
| Biocatalytic Synthesis (Lipase) | 4-Hydroxybutyric Acid Ester, Amine | Immobilized Lipase (e.g., Novozym 435) | 30-60°C | 2-24 hours | High | High selectivity, mild conditions, environmentally friendly | Enzyme cost and stability can be a factor, slower reaction times than some chemical routes |
| Biocatalytic Synthesis (Nitrilase) | 4-Hydroxynitrile | Nitrilase-producing microorganisms | 25-40°C | 4-24 hours | High | Highly specific, green chemistry principles | Substrate availability, enzyme screening may be required |
Chemical Synthesis Routes: Detailed Protocols and Mechanisms
Chemical methods for synthesizing this compound are well-established and offer reliable pathways to the target molecule.
Direct Amidation of 4-Hydroxybutyric Acid
This method involves the direct reaction of 4-hydroxybutyric acid with ammonia. To drive the reaction towards amide formation, it typically requires high temperatures to remove water or the use of a catalyst.
Experimental Protocol: A mixture of 4-hydroxybutyric acid (1 mole) and a catalyst such as boric acid (5-10 mol%) in a suitable solvent like toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus. Ammonia gas is bubbled through the reaction mixture, or an aqueous solution of ammonia is added. The reaction is monitored by TLC until the starting material is consumed (typically 8-20 hours). After cooling, the product is isolated by filtration or extraction and purified by recrystallization.
Reaction Workflow:
Caption: Direct amidation of 4-hydroxybutyric acid with ammonia.
Synthesis via Acyl Chloride Intermediate
To achieve higher yields and faster reaction times under milder conditions, 4-hydroxybutyric acid can be first converted to its more reactive acyl chloride derivative, which then readily reacts with ammonia.
Experimental Protocol: Step 1: Formation of 4-hydroxybutyryl chloride. 4-Hydroxybutyric acid (1 mole) is dissolved in an inert solvent like dichloromethane. Thionyl chloride (1.1 moles) is added dropwise at 0°C. The mixture is then stirred at room temperature for 1-2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-hydroxybutyryl chloride.
Step 2: Amidation. The crude 4-hydroxybutyryl chloride is dissolved in a suitable solvent (e.g., THF) and added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia (excess). The reaction is stirred for 1 hour at 0°C and then allowed to warm to room temperature. The product is extracted with an organic solvent and purified by column chromatography or recrystallization.[1]
Reaction Workflow:
Caption: Two-step synthesis via an acyl chloride intermediate.
Aminolysis of γ-Butyrolactone (GBL)
The ring-opening of γ-butyrolactone with ammonia is a direct and efficient route to this compound. This method benefits from the ready availability and low cost of GBL.
Experimental Protocol: γ-Butyrolactone (1 mole) is mixed with an excess of concentrated aqueous ammonia in a sealed pressure vessel. The mixture is stirred at a slightly elevated temperature (e.g., 50°C) for 2-6 hours. After cooling, the excess ammonia and water are removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent like ethanol.[1]
Reaction Workflow:
Caption: Aminolysis of γ-butyrolactone for this compound synthesis.
Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalysis offers an attractive alternative to traditional chemical synthesis, characterized by high selectivity, mild reaction conditions, and reduced environmental impact. Enzymes like lipases and nitrilases are particularly relevant for amide bond formation.
Lipase-Catalyzed Amidation
Lipases, which naturally catalyze the hydrolysis of esters, can be employed in reverse to synthesize amides from esters and amines in non-aqueous media. This approach is highly chemoselective for the amino group in molecules containing both hydroxyl and amino functionalities.
Experimental Protocol: An ester of 4-hydroxybutyric acid (e.g., ethyl 4-hydroxybutyrate, 1 mole) and an amine source (e.g., benzylamine, which can be debenzylated later, or an ammonia equivalent) are dissolved in an organic solvent like 2-methyltetrahydrofuran (2-MeTHF). An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added (typically 1:1 weight ratio of enzyme to substrate). The suspension is shaken at a controlled temperature (e.g., 30°C) for 2-24 hours.[2][3] The enzyme is then removed by filtration and can be reused. The product is obtained after solvent evaporation and purification.
Biocatalytic Pathway:
Caption: Lipase-catalyzed pathway for this compound synthesis.
Nitrilase-Catalyzed Hydration
Nitrilases catalyze the hydrolysis of nitriles directly to carboxylic acids or, in some cases, to amides. If a suitable 4-hydroxynitrile precursor is available, a nitrile hydratase can convert it into this compound.[4][5][6]
Experimental Protocol: Whole cells of a microorganism known to produce nitrile hydratase (e.g., Rhodococcus sp.) are suspended in a buffer solution (pH 7-8).[5] The substrate, 4-hydroxybutyronitrile (1 mole), is added to the cell suspension, and the mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The reaction progress is monitored by HPLC. Once the reaction is complete, the cells are separated by centrifugation, and the product is isolated from the supernatant by extraction and purified.
Biocatalytic Pathway:
Caption: Nitrilase-catalyzed hydration to form this compound.
Conclusion
The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and disadvantages. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and commitment to green chemistry principles.
-
For high yield and rapid synthesis in a laboratory setting , the acyl chloride method is often preferred, despite the use of hazardous reagents.
-
The aminolysis of γ-butyrolactone represents a robust and economically viable option for larger-scale production, given the low cost of the starting material.
-
Direct amidation is the most straightforward route but is hampered by harsh conditions and moderate yields.
-
Biocatalytic methods , particularly using lipases, are emerging as powerful, sustainable alternatives that offer high selectivity and operate under mild, environmentally friendly conditions, making them ideal for pharmaceutical applications where purity and sustainability are paramount.
Future research will likely focus on the development of more efficient and stable enzyme catalysts and the optimization of reaction conditions for biocatalytic processes to make them even more competitive with traditional chemical methods on an industrial scale.
References
- 1. This compound | 927-60-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Microbial hydrolysis of organic nitriles and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking 4-Hydroxybutanamide Derivatives Against Standard of Care: A Comparative Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel 4-hydroxybutanamide derivatives against the current standard of care for two key therapeutic areas: epilepsy and metastatic melanoma. The information is curated to facilitate objective assessment and is supported by experimental data from preclinical studies.
Part 1: Anticonvulsant Activity of this compound Derivatives
This compound derivatives are emerging as promising candidates for the treatment of epilepsy, primarily through their action as inhibitors of GABA transporters (GATs), which are crucial for regulating GABAergic neurotransmission. This section benchmarks these derivatives against Tiagabine, a clinically approved GAT-1 inhibitor.
Quantitative Data: GABA Transporter Inhibition and In Vivo Efficacy
The following tables summarize the available quantitative data for the inhibitory activity of this compound derivatives on murine GABA transporters (mGATs) and their anticonvulsant efficacy in rodent models, compared to the standard of care, Tiagabine.
| Compound | Target | pIC50 (± SEM) |
| This compound Derivative 24e | mGAT2 | 5.34 ± 0.09 |
| This compound Derivative 23a | mGAT4 | 5.02 ± 0.11 |
Table 1: In vitro inhibitory activity of N-benzyl-4-hydroxybutanamide derivatives on murine GABA transporters (mGATs)[1][2]. pIC50 is the negative logarithm of the half maximal inhibitory concentration.
| Compound | Animal Model (Seizure Type) | ED50 (mg/kg, i.p.) | ED50 (µmol/kg, i.p.) |
| This compound Derivatives | Electroconvulsive Threshold (Tonic) | 25 | Not Reported |
| Tiagabine | Pentylenetetrazol (PTZ) (Tonic) | Not Reported | 2 |
| Tiagabine | Sound-induced (DBA/2 mice) (Tonic) | Not Reported | 1 |
| Tiagabine | Amygdala Kindled (Focal) | Not Reported | 36 |
Table 2: In vivo anticonvulsant efficacy of this compound derivatives and Tiagabine in various rodent seizure models[3][4]. ED50 is the median effective dose required to produce a therapeutic effect in 50% of the population. i.p. - intraperitoneal administration.
Signaling Pathway: GABAergic Neurotransmission
The diagram below illustrates the role of GABA transporters in the synaptic cleft and the mechanism of action of GABA reuptake inhibitors.
Experimental Protocols
This protocol is a standard method for determining the inhibitory activity of compounds on GABA transporters.
-
Cell Culture: Culture HEK-293 cells stably expressing the desired murine GABA transporter (mGAT1-4).
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).
-
Compound Preparation: Dissolve test compounds (this compound derivatives, Tiagabine) in DMSO to create stock solutions and then dilute to final concentrations in the assay buffer.
-
Assay Procedure:
-
Plate the cells in 96-well plates.
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle (DMSO) for 15-20 minutes at room temperature.
-
Initiate the uptake by adding a mixture of radiolabeled [³H]GABA and unlabeled GABA to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature to ensure measurement of initial uptake rates.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a scintillation cocktail.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
This is a widely used in vivo model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Use male albino mice (e.g., Swiss or NMRI strain) weighing 20-25 g.
-
Compound Administration: Administer the test compounds (this compound derivatives) or vehicle intraperitoneally (i.p.) at various doses.
-
Seizure Induction: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution, induce seizures by delivering a supramaximal electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.
-
Data Analysis: Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, using a probit analysis or similar statistical method.
Part 2: Anti-Melanoma Activity of this compound Derivatives
Certain this compound derivatives, specifically N-hydroxybutanamide derivatives, have demonstrated potential as anticancer agents through the inhibition of matrix metalloproteinases (MMPs), which are key enzymes in tumor invasion and metastasis. This section compares their performance against standard-of-care treatments for metastatic melanoma.
Quantitative Data: MMP Inhibition and In Vivo Efficacy
The following tables present the in vitro MMP inhibitory activity and in vivo anti-tumor efficacy of an N-hydroxybutanamide derivative compared to standard melanoma therapies.
| Compound | Target | IC50 (µM) |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | ~1.0-1.5 |
| MMP-9 | ~1.0-1.5 | |
| MMP-14 | ~1.0-1.5 |
Table 3: In vitro inhibitory activity of an N-hydroxybutanamide derivative against key matrix metalloproteinases. IC50 is the half maximal inhibitory concentration.
| Treatment | Animal Model | Route of Administration | Dosage | Tumor Growth Inhibition (%) |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | B16 Melanoma (mice) | Intraperitoneal (i.p.) | 300 mg/kg | 61.5 |
| Dacarbazine (Standard Chemotherapy) | B16 Melanoma (mice) | Intraperitoneal (i.p.) | 50 mg/kg | Variable, often modest |
| Pembrolizumab (Anti-PD-1 Immunotherapy) | B16 Melanoma (mice) | Intraperitoneal (i.p.) | Varies (e.g., 10 mg/kg) | Significant, but variable |
| Vemurafenib (BRAF Inhibitor) | BRAF-mutant Melanoma Xenograft (mice) | Oral (p.o.) | 20-75 mg/kg | Dose-dependent |
Table 4: In vivo anti-tumor efficacy in murine melanoma models. Tumor growth inhibition is a key measure of a drug's effectiveness in preclinical cancer models.
Signaling Pathway: MMPs in Cancer Metastasis
The diagram below outlines the role of MMPs in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.
Experimental Protocols
This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9).
-
Sample Preparation: Prepare cell lysates or conditioned media from cancer cells. Determine the total protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis:
-
Use a polyacrylamide gel containing gelatin as a substrate.
-
Mix the samples with a non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol) to preserve the native enzyme structure.
-
Run the electrophoresis at a constant voltage in a cold room or on ice to prevent enzyme degradation.
-
-
Enzyme Renaturation:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100 solution) to remove SDS and allow the MMPs to renature.
-
-
Enzyme Incubation:
-
Incubate the gel in a developing buffer containing calcium and zinc ions (essential for MMP activity) at 37°C for 12-24 hours.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
-
Data Analysis:
-
Quantify the intensity of the clear bands using densitometry software (e.g., ImageJ). The intensity of the band is proportional to the amount of active MMP in the sample.
-
This is a widely used syngeneic mouse model for studying melanoma progression and evaluating the efficacy of anti-cancer therapies.
-
Cell Culture: Culture B16-F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Animals: Use C57BL/6 mice, which are syngeneic to the B16 cell line, ensuring a competent immune system for studying immunotherapies.
-
Tumor Inoculation: Subcutaneously inject a suspension of B16-F10 cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) into the flank of the mice.
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (N-hydroxybutanamide derivatives) and standard-of-care drugs (e.g., dacarbazine, pembrolizumab) according to the desired dosing schedule and route of administration. The control group receives a vehicle.
-
-
Monitoring:
-
Measure the tumor volume (e.g., using calipers) every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The experiment is typically terminated when the tumors in the control group reach a predetermined maximum size.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow for In Vivo Anti-Melanoma Drug Screening
References
- 1. Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Analgesic and anticonvulsant activity of new derivatives of 2-substituted 4-hydroxybutanamides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Activity of 4-Hydroxybutanamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro activity to in vivo efficacy is a critical step in the drug discovery and development pipeline. This guide provides a comparative analysis of 4-hydroxybutanamide derivatives and related hydroxamic acids, focusing on the correlation between their in vitro inhibitory activities and in vivo therapeutic effects. We will explore specific examples of these compounds as inhibitors of Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs), presenting key experimental data and detailed protocols to support the findings.
Data Summary: In Vitro vs. In Vivo Performance
The following table summarizes the quantitative data for representative this compound derivatives and related compounds, highlighting their in vitro potency and corresponding in vivo activity.
| Compound ID | Target | In Vitro Assay | In Vitro Activity (IC50/EC50) | In Vivo Model | In Vivo Activity | Reference |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | MMP Inhibition Assay | 1-1.5 µM | B16 Melanoma Mouse Model | 61.5% tumor growth inhibition; 88.6% metastasis inhibition | [1][2] |
| SP057 (Macrocyclic Hydroxamic Acid) | TACE | Whole Blood Assay (TNF-α release) | 0.067 µM | LPS-induced Mouse Model | ED50 = 2.3 mg/kg, po | [3] |
| SL422 (Macrocyclic Hydroxamic Acid) | TACE | Whole Blood Assay (TNF-α release) | 0.22 µM | LPS-induced Mouse Model | ED50 = 15 mg/kg, po | [3] |
| Compound 7e (Cinnamohydroxamic acid derivative) | HDAC1, HDAC3, HDAC6 | HDAC Inhibition Assay | Enhanced inhibitory effect compared to SAHA | A549 Xenograft Model | Retarded tumor growth | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Matrix Metalloproteinase (MMP) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of MMPs.
-
Procedure:
-
Recombinant human MMP-2, MMP-9, and MMP-14 are used.
-
The assay is performed in a buffer solution (e.g., Tris-HCl) containing CaCl2, ZnCl2, and Brij-35.
-
A fluorescent substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is used.
-
The test compound (iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide) is pre-incubated with the MMP enzyme.
-
The reaction is initiated by adding the fluorescent substrate.
-
The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths specific to the substrate).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
-
Whole Blood Assay for TNF-α Release
-
Principle: This assay assesses the inhibition of TNF-α converting enzyme (TACE) in a more physiologically relevant environment by measuring the release of TNF-α from LPS-stimulated human whole blood.
-
Procedure:
-
Fresh human whole blood is collected in heparinized tubes.
-
The blood is incubated with various concentrations of the test compounds (SP057, SL422).
-
Lipopolysaccharide (LPS) is added to stimulate the release of TNF-α.
-
The samples are incubated for a specified period (e.g., 4-6 hours) at 37°C.
-
Plasma is separated by centrifugation.
-
The concentration of TNF-α in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is determined by analyzing the dose-response curve.[3]
-
In Vivo Tumor Growth and Metastasis Model (B16 Melanoma)
-
Principle: This model evaluates the anti-tumor and anti-metastatic efficacy of a compound in mice bearing B16 melanoma tumors.
-
Procedure:
-
BDF1 hybrid mice are used for the study.
-
B16 melanoma cells are injected subcutaneously or intravenously into the mice to establish tumors.
-
The test compound (iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide) is administered to the mice (e.g., intraperitoneally) at a specific dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the mice are euthanized, and the primary tumors are excised and weighed.
-
For metastasis studies, the lungs are examined for metastatic nodules.
-
The percentage of tumor growth inhibition and metastasis inhibition is calculated by comparing the treated group to a vehicle control group.[1]
-
Histone Deacetylase (HDAC) Inhibition Assay
-
Principle: This assay quantifies the inhibitory effect of a compound on the activity of HDAC enzymes.
-
Procedure:
-
Nuclear extracts from cancer cell lines (e.g., A549) or recombinant HDAC isoforms are used as the enzyme source.
-
A fluorescently labeled acetylated substrate (e.g., Fluor-de-Lys®) is incubated with the HDAC enzyme in the presence of varying concentrations of the test compound (Compound 7e).
-
The deacetylated substrate is then cleaved by a developer, releasing the fluorophore.
-
The fluorescence is measured using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.[4]
-
Visualizing the Workflow and Pathways
To better understand the processes involved in correlating in vitro and in vivo data and the mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow for In Vitro to In Vivo Correlation Studies.
Caption: Signaling Pathway of HDAC Inhibitors in Cancer Cells.
Conclusion
The presented data demonstrates a promising correlation between the in vitro and in vivo activities of this compound derivatives and related hydroxamic acids. Compounds exhibiting potent in vitro inhibition of their respective targets (MMPs, TACE, HDACs) have shown significant efficacy in relevant in vivo models of disease. The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, for instance, displayed low micromolar inhibition of MMPs in vitro and translated this to substantial anti-tumor and anti-metastatic effects in a melanoma model.[1] Similarly, the HDAC inhibitor 7e demonstrated a clear link between its in vitro enzymatic inhibition and its ability to slow tumor growth in vivo.[4]
However, it is crucial to note that a direct quantitative correlation is not always observed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability can significantly influence the in vivo performance of a compound. For example, while both SP057 and SL422 are potent TACE inhibitors in vitro, their in vivo efficacy differs, which may be partially explained by their differing oral bioavailabilities.[3]
This guide underscores the importance of a multi-faceted approach, combining robust in vitro assays with well-designed in vivo studies, to effectively evaluate the therapeutic potential of this compound derivatives. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Design, Synthesis, and StructureâActivity Relationships of Macrocyclic Hydroxamic Acids That Inhibit Tumor Necrosis Factor α Release in Vitro and in Vivo - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxybutanamide: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-hydroxybutanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Hazard Assessment and Waste Classification
However, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for final determination and guidance, as local regulations may vary.
II. Quantitative Data for Disposal Decisions
The primary quantitative factor influencing the disposal route for aqueous solutions of this compound is its concentration.
| Parameter | Value | Disposal Route | Source |
| Concentration | ≤ 1% | Sewer Disposal (with copious amounts of water) | [2] |
| Concentration | > 1% | Hazardous Waste Collection | [1][2] |
| pH | 6.0 - 9.0 | Sewer Disposal (if concentration is ≤ 1%) | Standard laboratory practice |
III. Step-by-Step Disposal Procedures
A. For Aqueous Solutions (≤ 1% Concentration):
-
Verification: Confirm that the concentration of the this compound solution is at or below 1%.
-
Neutralization: Check the pH of the solution. If it is outside the neutral range (6.0-9.0), adjust it accordingly using a suitable acid or base.
-
Dilution and Disposal: Pour the solution down the drain with copious amounts of cold water. A general rule of thumb is a 20-fold excess of water. This should be done in a designated laboratory sink.
-
Record Keeping: Document the disposal in your laboratory waste log, noting the date, chemical name, approximate concentration, and volume.
B. For Pure this compound (Solid or Liquid) and Concentrated Solutions (> 1%):
-
Waste Container: Transfer the this compound waste into a designated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The principal investigator's name and laboratory location
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
-
Incompatibility: Do not mix this compound waste with incompatible materials, such as strong acids or oxidizing agents, in the same container.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department.
C. Disposal of Contaminated Labware:
-
Grossly Contaminated Items: Labware (e.g., glassware, plastic tubes) that is heavily contaminated with pure or concentrated this compound should be triple-rinsed with a suitable solvent (e.g., water). The first rinseate should be collected and disposed of as hazardous waste. Subsequent rinseates can typically be disposed of down the drain. The rinsed labware can then be washed for reuse or disposed of as regular laboratory glass or plastic waste.
-
Trace Contamination: Items with only trace amounts of contamination (e.g., gloves, weighing paper) can generally be disposed of in the regular solid waste stream.
IV. Experimental Workflow for Waste Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 4-Hydroxybutanamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-hydroxybutanamide in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks[1]:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
Due to the lack of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following recommendations are based on its GHS classifications and safety guidelines for similar chemical compounds.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H9NO2 | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| CAS Number | 927-60-6 | [2] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
Personal Protective Equipment (PPE)
To mitigate the identified hazards, the following personal protective equipment is mandatory when handling this compound.
PPE Requirements
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a face shield. | To prevent eye irritation from splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. | To prevent skin irritation upon contact. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill response. | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
-
Preparation :
-
Thoroughly review all available safety information and the GHS hazard classifications for this compound.
-
Put on all required personal protective equipment as specified in the table above.
-
Ensure the work area, preferably a chemical fume hood, is clean, organized, and has adequate ventilation.
-
-
Handling :
-
When weighing the solid compound, perform this task within a fume hood to minimize inhalation of airborne particles.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Conduct all subsequent experimental steps within the controlled environment of the fume hood.
-
-
Post-Experiment :
-
Decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent.
-
Segregate and dispose of all waste as outlined in the disposal plan below.
-
Remove and correctly dispose of PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Protocol
Caption: Protocol for the safe disposal of this compound waste.
-
Waste Segregation :
-
Solid Waste : Collect any contaminated solid materials, such as gloves, paper towels, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound, including reaction mixtures and cleaning solvents, in a separate, sealed, and labeled hazardous waste container. Ensure the container is compatible with the chemical waste.
-
-
Storage :
-
Store all hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal :
-
All waste must be disposed of through a certified hazardous waste disposal service. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill : In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly. For large spills, contact the institution's environmental health and safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
